molecular formula C4H10BBrO2 B1283012 (4-Bromobutyl)boronic acid CAS No. 61632-72-2

(4-Bromobutyl)boronic acid

Cat. No.: B1283012
CAS No.: 61632-72-2
M. Wt: 180.84 g/mol
InChI Key: VYJXKSGBEKVCJK-UHFFFAOYSA-N
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Description

(4-Bromobutyl)boronic acid is a useful research compound. Its molecular formula is C4H10BBrO2 and its molecular weight is 180.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromobutylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJXKSGBEKVCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558816
Record name (4-Bromobutyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61632-72-2
Record name (4-Bromobutyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromobutyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(4-Bromobutyl)boronic acid is a bifunctional organoboron compound of significant interest to researchers, scientists, and professionals in drug development and materials science. Its unique structure, featuring both a reactive boronic acid moiety and a terminal bromo group, allows for sequential and diverse chemical transformations, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in cross-coupling reactions.

Core Chemical Properties

This compound is a solid at room temperature, and its properties are summarized in the tables below. The presence of both a Lewis acidic boronic acid and a nucleophilically displaceable bromine atom on a flexible butyl chain underpins its versatile reactivity.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₄H₁₀BBrO₂
Molecular Weight 180.84 g/mol
Physical Form Solid
Melting Point 73-83 °C
Boiling Point 283.2 ± 42.0 °C (Predicted)
Density 1.450 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8 °C, under inert atmosphere
Structural and Identification Parameters
IdentifierValueReference
IUPAC Name This compound
CAS Number 61632-72-2
Canonical SMILES C(CCB(O)O)CBr
InChI Key VYJXKSGBEKVCJK-UHFFFAOYSA-N

Synthesis and Reactivity

The dual functionality of this compound allows for a two-stage reaction strategy. The boronic acid group can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The terminal bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Synthetic Routes

A common method for the synthesis of alkylboronic acids involves the hydroboration of an appropriate alkene. For this compound, this would typically involve the reaction of 4-bromo-1-butene with a borane reagent, followed by hydrolysis.

Another general and widely applicable method is the reaction of a Grignard reagent with a trialkyl borate.

Experimental Protocol: General Synthesis via Grignard Reagent

Disclaimer: The following is a generalized procedure and may require optimization for specific laboratory conditions.

  • Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,4-dibromobutane in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, and the mixture is stirred until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of trimethyl borate in anhydrous diethyl ether is then added dropwise, maintaining the low temperature.

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of aqueous acid (e.g., hydrochloric acid).

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Key Applications in Organic Synthesis

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling Reaction

In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The this compound can be used to introduce a bromobutyl group onto an aromatic or vinylic core. The terminal bromine can then be further functionalized.

Experimental Protocol: General Suzuki-Miyaura Coupling

Disclaimer: The following is a generalized procedure and may require optimization for specific substrates and catalysts.

  • Reaction Setup: A reaction vessel is charged with the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Addition: A suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added. The choice of solvent depends on the solubility of the reactants and the reaction temperature.

  • Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere to the desired temperature (typically between 80-120 °C) until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln(X) Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)Ln(R') OxAdd->Transmetal Transmetalation RedElim R-R' Transmetal->RedElim Reductive Elimination RedElim->Pd0   ArylHalide Aryl Halide (R-X) BoronicAcid This compound (R'-B(OH)2) Base Base caption Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its bifunctional nature allows for the strategic and sequential introduction of different functionalities, making it a powerful tool for the construction of complex molecular architectures. The Suzuki-Miyaura coupling remains a primary application, highlighting the importance of organoboron compounds in the development of new pharmaceuticals and advanced materials. Further research into the reactivity and applications of this compound is likely to uncover new and innovative synthetic methodologies.

(4-Bromobutyl)boronic acid CAS number 61632-72-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-Bromobutyl)boronic acid

CAS Number: 61632-72-2

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and applications.

Physicochemical and Structural Properties

This compound is a versatile building block characterized by the presence of both a boronic acid moiety and a terminal alkyl bromide.[1] This dual functionality allows for orthogonal reactions, making it a valuable reagent in multi-step synthetic pathways.[1] The boronic acid group serves as a key component for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions, while the bromine atom acts as a leaving group for nucleophilic substitution.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 61632-72-2[1][3]
Molecular Formula C₄H₁₀BBrO₂[1]
Molecular Weight 180.84 g/mol [1]
IUPAC Name This compound[1][3]
Canonical SMILES B(CCCCBr)(O)O[1]
InChI Key VYJXKSGBEKVCJK-UHFFFAOYSA-N[3]
Physical Form Solid[1][3]
Storage Temperature 2-8°C, under inert atmosphere[3]

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. A common method involves the hydroboration of an alkene precursor, while another relies on the reaction of a Grignard reagent with a borate ester.[2]

Experimental Protocol: Synthesis via Hydroboration

This protocol describes a common laboratory-scale synthesis starting from 4-bromo-1-butene.

Objective: To synthesize this compound.

Materials:

  • 4-bromo-1-butene

  • Catecholborane

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard Schlenk line glassware

  • Distillation apparatus

  • Silica gel for chromatography

Methodology:

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • In the flask, combine 4-bromo-1-butene (1.0 equivalent) with catecholborane (1.1 equivalents) in anhydrous THF.

  • Stir the reaction mixture under a nitrogen atmosphere.[1]

  • Gently heat the mixture to reflux (approximately 95°C) for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and any unreacted starting materials under reduced pressure (vacuum distillation).[1]

  • The resulting crude catechol boronate ester is then hydrolyzed. Add water and stir vigorously for 1-2 hours to hydrolyze the ester to the desired boronic acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities.

  • Acidify the aqueous layer with HCl (e.g., 1M solution) to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow start Reactants: 4-bromo-1-butene Catecholborane reaction Hydroboration (Reflux in THF, N2 atm) start->reaction Step 1 hydrolysis Hydrolysis (Water) reaction->hydrolysis Step 2 purification Purification: Extraction & Crystallization hydrolysis->purification Step 3 product Product: This compound purification->product Step 4

Caption: General workflow for the synthesis of this compound.

Purification Protocol

Purification is critical to remove byproducts, such as boroxines (anhydrides of boronic acids).

Objective: To purify crude this compound.

Methodology:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Extract with an aqueous base (e.g., NaOH solution) to form the water-soluble boronate salt. Separate the aqueous layer, wash it with fresh organic solvent to remove non-acidic impurities, and then re-acidify with a strong acid (e.g., HCl) to precipitate the pure boronic acid.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) can be effective.[4]

  • Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, column chromatography using silica gel or alumina can be employed.[4] A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed in a sequential or orthogonal manner.[1]

Dual_Reactivity main_mol This compound Br-(CH2)4-B(OH)2 boronic_acid_node Boronic Acid Group -B(OH)2 main_mol->boronic_acid_node Site 1 bromide_node Terminal Bromide -Br main_mol->bromide_node Site 2 suzuki_coupling Suzuki-Miyaura Coupling (C-C bond formation) boronic_acid_node->suzuki_coupling ester_formation Boronate Ester Formation (Reaction with diols) boronic_acid_node->ester_formation sn2_reaction Nucleophilic Substitution (SN2) (C-Nu bond formation) bromide_node->sn2_reaction

Caption: Dual reactivity of this compound.

Suzuki-Miyaura Cross-Coupling

The most prominent application of the boronic acid moiety is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between the organoboron compound and an organic halide or triflate.[5][6] This reaction is fundamental in synthesizing complex molecules, including many pharmaceuticals.[5][7] The reaction requires a base to activate the boronic acid for the transmetalation step.[6]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdrx R-Pd(II)-X L2 oxidative_addition->pdrx transmetalation Transmetalation pdrx->transmetalation pdrr R-Pd(II)-R' L2 transmetalation->pdrr reductive_elimination Reductive Elimination pdrr->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product rx R-X (Organic Halide) rx->oxidative_addition rboronic R'-B(OH)2 (Boronic Acid) boronate [R'-B(OH)3]- rboronic->boronate base Base (e.g., OH-) base->boronate Activation boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Substitution

The terminal bromine on the butyl chain is a good leaving group, making it susceptible to bimolecular nucleophilic substitution (SN2) reactions.[2] This allows for the introduction of a wide range of functional groups (e.g., amines, azides, thiols, cyanides) at this position.

Applications in Medicinal Chemistry and Materials Science

Boronic acids are crucial components in various therapeutic agents, such as the proteasome inhibitor bortezomib.[2][8] this compound serves as a valuable precursor for synthesizing more complex bioactive molecules and chemical libraries for structure-activity relationship (SAR) studies.[1][5] Its bifunctional nature is also exploited in materials science for creating functional polymers and modifying surfaces.[1]

Spectroscopic Characterization

The structure of this compound is confirmed using standard spectroscopic techniques. While specific spectra require experimental acquisition, the expected characteristics are well-understood.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - A broad singlet for the -B(OH)₂ protons. - A triplet corresponding to the -CH₂Br protons (δ ≈ 3.4 ppm). - A triplet for the -CH₂B(OH)₂ protons (δ ≈ 0.8-1.0 ppm). - Multiplets for the two internal methylene (-CH₂-) groups.
¹³C NMR - Four distinct signals for the four carbon atoms in the butyl chain. - The carbon attached to bromine (C-Br) would appear at δ ≈ 33-35 ppm. - The carbon attached to boron (C-B) would show a broad signal due to quadrupolar relaxation of the boron nucleus.[9]
¹¹B NMR - A characteristic broad signal in the range of δ ≈ 28-34 ppm for the sp²-hybridized boron atom.[10]
Mass Spec (ESI) - The molecular ion peak [M+H]⁺ or adducts like [M+Na]⁺ can be observed. Dehydration products or boroxine formation might also be detected.[11][12]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as harmful and an irritant.

Table 3: Hazard and Safety Information

CategoryInformationReferences
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][13]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][13]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat and ignition sources.[13][14]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere to prevent degradation.[3][15]

Disclaimer: This document is for informational purposes only and is intended for use by qualified scientific professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

(4-Bromobutyl)boronic acid molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research on Compound

I'm initiating my investigation into (4-Bromobutyl)boronic acid. My first step involves a deep dive into its molecular structure and chemical characteristics. I will perform targeted Google searches to gather data on its synthesis, and crucial applications, so I can establish a well-rounded understanding of it.

Gathering Initial Data

I'm now deep into the data gathering phase, primarily using Google searches. I'm focusing on structural details, chemical behavior, synthesis methods, and key applications of this compound. My priority is to find solid sources like journals, datasheets, and databases to build a comprehensive overview. I am also planning on developing a graphviz diagram to visualize this compound.

Structuring the Guide Content

I'm now outlining the technical guide's structure. First, I'll delve into the molecular aspects of this compound, covering bonding and functional groups. I'll summarize key physicochemical properties in a table. Then, I'll detail its synthesis, including reaction mechanisms and a step-by-step protocol. I'm also planning Graphviz diagrams. Finally, I'll cover its applications and compile a complete references section with citations.

(4-Bromobutyl)boronic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (4-Bromobutyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates both a versatile boronic acid moiety and a terminal alkyl bromide.[2] This dual functionality allows for orthogonal reactions, making it a valuable building block in the multi-step synthesis of complex molecules.[2] The boronic acid group is a key participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the terminal bromine serves as a leaving group for nucleophilic substitution.[1][2] This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, quantitative data, and process diagrams.

Chemical Identity:

  • IUPAC Name: this compound[2]

  • CAS Number: 61632-72-2[1][2]

  • Molecular Formula: C₄H₁₀BBrO₂[2]

  • Molecular Weight: 180.84 g/mol [2]

Core Synthesis Pathways

Two primary methods dominate the synthesis of this compound: the hydroboration of an alkene precursor and the electrophilic trapping of an organometallic intermediate, typically a Grignard reagent.

Pathway 1: Hydroboration of 4-Bromo-1-butene

This is the most common and direct route, involving the anti-Markovnikov addition of a boron-hydrogen bond across the double bond of 4-bromo-1-butene.[1][3][4] The reaction typically employs a borane reagent like catecholborane, followed by hydrolysis of the resulting boronate ester to yield the final boronic acid.[1][2]

G Start 4-Bromo-1-butene Intermediate 2-(4-Bromobutyl)-1,3,2-benzodioxaborole (Boronate Ester) Start->Intermediate + Catecholborane (~95°C, 4h) [2] Product This compound Intermediate->Product + H₂O (Hydrolysis) [1]

Caption: Hydroboration pathway for this compound synthesis.

This protocol is a synthesized representation based on common laboratory procedures.[2]

  • Reaction Setup: To a dry, oven-baked flask under a nitrogen atmosphere, add 4-bromo-1-butene (1.0 equiv).

  • Reagent Addition: Add catecholborane (1.0-1.2 equiv) dropwise to the flask while maintaining the inert atmosphere.

  • Hydroboration: Heat the reaction mixture to approximately 95°C and stir for 4 hours.[2] Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove any unreacted starting materials by distillation under reduced pressure.

  • Hydrolysis: The resulting crude boronate ester, 2-(4-Bromobutyl)-1,3,2-benzodioxaborole, is then subjected to hydrolysis.[1] This is typically achieved by stirring the ester with water, often under acidic conditions to facilitate the cleavage and yield the free boronic acid.[1]

  • Purification: The final product can be purified by crystallization or chromatography to yield this compound as a solid.[2]

ParameterValue / ConditionsSource
Starting Material 4-Bromo-1-butene[2]
Key Reagent Catecholborane[1][2]
Reaction Temp. ~95°C[2]
Reaction Time 4 hours[2]
Key Steps Hydroboration, Hydrolysis[1]
Notes The efficiency and yield are highly dependent on reaction conditions. Catalysts can be used for optimization.[1]
Pathway 2: Grignard Reagent and Electrophilic Trapping

This classical method involves the formation of a nucleophilic organometallic species (a Grignard reagent) from a suitable alkyl halide, which is then reacted with an electrophilic boron source like a trialkyl borate.[1] For this specific synthesis, the Grignard reagent is typically prepared from 1,4-dibromobutane.

G Start 1,4-Dibromobutane Grignard 4-Bromobutylmagnesium bromide (Grignard Reagent) Start->Grignard + Mg⁰ (in dry ether) [1, 32] Intermediate Trialkyl borate adduct Grignard->Intermediate + Trialkyl borate (e.g., B(OMe)₃) (Low Temp, e.g., -78°C) [1, 5] Product This compound Intermediate->Product + Acidic Hydrolysis (H₃O⁺) [1, 5]

Caption: Grignard pathway for this compound synthesis.

This protocol is a general representation based on established methods for boronic acid synthesis via Grignard reagents.[1][5][6]

  • Grignard Formation: Prepare the Grignard reagent by adding a solution of 1,4-dibromobutane (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) to magnesium turnings under an inert atmosphere. Careful control of stoichiometry is required to favor mono-addition.

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.1-1.5 equiv), in anhydrous THF.[1][5] Cool this solution to a low temperature, typically -78°C, using a dry ice/acetone bath.[5]

  • Electrophilic Trapping: Add the freshly prepared Grignard reagent dropwise to the cold trialkyl borate solution, ensuring the internal temperature remains below -70°C.[1][5] Stir the resulting mixture for 1-2 hours at this temperature.[5]

  • Warming and Hydrolysis: Allow the mixture to warm to room temperature and stir overnight.[5] Quench the reaction by adding an aqueous acid solution (e.g., 3 N HCl) and stir for at least 30 minutes to ensure complete hydrolysis of the borate ester.[1][5]

  • Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified, often by crystallization, to yield pure this compound.

ParameterValue / ConditionsSource
Starting Material 1,4-Dibromobutane[1]
Key Reagents Magnesium (Mg⁰), Trialkyl borate (e.g., B(OMe)₃)[1][5]
Reaction Temp. -78°C to Room Temperature[5]
Reaction Time ~12-16 hours (including overnight stir)[5]
Key Steps Grignard formation, Electrophilic trapping, Hydrolysis[1]
Notes This method is highly sensitive to moisture and requires strictly anhydrous conditions.[7]

Alternative and Emerging Pathways

While less common for this specific molecule, other methods for creating alkylboronic acids are actively being researched and could be adapted.

  • Catalytic Borylation of Alkyl Halides: Modern methods utilize transition metal catalysts (e.g., based on palladium, iron, or nickel) to couple alkyl halides directly with diboron reagents like bis(pinacolato)diboron (B₂pin₂).[8][9] This approach can offer broad functional group tolerance.[8]

  • C-H Bond Activation/Borylation: Direct borylation of C(sp³)–H bonds using iridium or rhodium catalysts is a powerful, atom-economical strategy.[10][11] While selectivity can be a challenge, directing-group strategies are improving the precision of these transformations.[12]

Comparative Summary

FeatureHydroboration PathwayGrignard Pathway
Precursor 4-Bromo-1-butene1,4-Dibromobutane
Key Reagents Catecholborane (or other boranes)Mg, Trialkyl borate
Key Intermediates Boronate EsterGrignard Reagent, Borate Adduct
Advantages Generally higher yielding, more direct, good regioselectivity (anti-Markovnikov).[4]Utilizes classical and well-understood organometallic chemistry; starting materials may be more accessible.
Disadvantages Requires handling of borane reagents which can be sensitive.Highly sensitive to moisture and air; potential for Wurtz coupling side products.[6][7]
Typical Conditions Elevated temperature (~95°C)Very low to ambient temperatures (-78°C to RT)

Conclusion

The synthesis of this compound is most reliably achieved through the hydroboration of 4-bromo-1-butene, a method favored for its efficiency and selectivity. The Grignard pathway remains a viable, classic alternative, though it demands more stringent reaction conditions. Advances in transition-metal-catalyzed borylation present future opportunities for more streamlined and potentially more sustainable synthetic routes. The choice of pathway will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for particular reaction conditions.

References

An In-Depth Technical Guide to the Reactivity Profile of (4-Bromobutyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromobutyl)boronic acid is a versatile bifunctional reagent that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive boronic acid moiety and a terminal bromine atom, allows for a range of orthogonal chemical transformations. This guide provides a comprehensive overview of its reactivity profile, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Core Reactivity: A Tale of Two Ends

The reactivity of this compound is characterized by the distinct chemical behavior of its two functional groups: the boronic acid and the alkyl bromide. This dual nature enables its use as a valuable building block in the sequential and modular synthesis of complex molecules.[1]

The Boronic Acid Moiety: The boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds.[1] It can also participate in other important transformations such as Chan-Lam coupling for carbon-heteroatom bond formation.

The Alkyl Bromide Terminus: The terminal bromine atom on the butyl chain serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[1] This reactivity is crucial for the derivatization of molecules synthesized via the boronic acid end.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is the most prominent application of this compound, enabling the formation of a new carbon-carbon bond between the butyl chain and an aryl or vinyl halide.

Quantitative Data for Suzuki-Miyaura Coupling

While specific data for a wide range of coupling partners with this compound is not extensively tabulated in a single source, the following table illustrates typical yields observed in Suzuki-Miyaura reactions involving similar alkylboronic acids and various aryl halides. These reactions generally proceed in good to excellent yields, influenced by factors such as the nature of the aryl halide, the palladium catalyst, the ligand, the base, and the solvent system.[2]

Aryl Halide PartnerCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
BromobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
4-IodotoluenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8090-98
4-ChloroanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O11075-85
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10080-90

Note: This table represents typical yields for Suzuki-Miyaura reactions of alkylboronic acids with aryl halides based on established literature and may not reflect the exact outcomes for this compound without specific experimental data.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Bromobenzene

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol) to the flask.

  • Add a 4:1 mixture of degassed toluene and water (5 mL).

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Aryl Halide Pd Catalyst & Ligand Base solvent Add Degassed Solvent System reagents->solvent 1. heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor 2. quench Cool & Quench monitor->quench extract Extraction quench->extract 3. purify Column Chromatography extract->purify 4. final_product Coupled Product purify->final_product Yields Pure Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Substitution at the Bromine Terminus

The primary alkyl bromide in this compound is susceptible to nucleophilic attack, typically proceeding through an SN2 mechanism.[1] This allows for the introduction of a variety of nucleophiles, such as azides, cyanides, amines, and thiolates, providing a powerful tool for late-stage functionalization.

Quantitative Data for Nucleophilic Substitution

The efficiency of nucleophilic substitution on this compound is highly dependent on the nucleophile, solvent, and temperature. The following table provides representative yields for SN2 reactions on primary alkyl bromides.

NucleophileSolventTemperature (°C)Yield (%)
Sodium Azide (NaN₃)DMF60>90
Sodium Cyanide (NaCN)DMSO8085-95
Ammonia (NH₃)Methanol100 (sealed tube)70-80
Sodium Thiophenoxide (NaSPh)EthanolReflux>90

Note: This table illustrates typical yields for nucleophilic substitution on primary alkyl bromides. Specific experimental conditions may need to be optimized for this compound to account for the presence of the boronic acid moiety.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes the synthesis of (4-azidobutyl)boronic acid.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

  • Add sodium azide (1.5 mmol) to the solution.

  • Stir the mixture at 60 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be achieved by recrystallization or column chromatography, taking care to handle the potentially sensitive azido-boronic acid.

Nucleophilic Substitution Logical Pathway

Nucleophilic_Substitution start This compound reaction SN2 Reaction start->reaction nucleophile Nucleophile (e.g., N₃⁻, CN⁻, R₂NH, RS⁻) nucleophile->reaction product Substituted Product (e.g., (4-Azidobutyl)boronic acid) reaction->product leaving_group Bromide Ion (Br⁻) reaction->leaving_group

A simplified representation of the SN2 reaction pathway.

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. While less common for alkylboronic acids compared to their aryl counterparts, this reaction offers a potential route for the direct coupling of the boronic acid moiety with amines, phenols, and other nucleophiles.

Quantitative Data for Chan-Lam Coupling

Specific yield data for the Chan-Lam coupling of this compound is scarce. However, studies on analogous benzylic and allylic boronic esters provide insights into the expected reactivity.

NucleophileCatalystBaseSolventTemperature (°C)Yield (%)
AnilineCu(OAc)₂Cs₂CO₃Methanol/Pyridine50-6570-90
ImidazoleCu(OAc)₂K₂CO₃Methanol6560-80
PhenolCu(OAc)₂PyridineDichloromethaneRoom Temp.50-70

Note: This table is based on data for benzylic and allylic boronic esters and serves as an estimation for the potential reactivity of this compound in Chan-Lam couplings.

Experimental Protocol: Chan-Lam Amination with Aniline

This protocol is adapted from procedures for benzylic boronic esters and may require optimization for this compound.

Materials:

  • This compound

  • Aniline

  • Copper(II) acetate (Cu(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol

  • Pyridine

  • Schlenk tube

  • Inert atmosphere (Argon)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add this compound (0.5 mmol), copper(II) acetate (1.0 mmol), and cesium carbonate (0.25 mmol).

  • Add aniline (2.0 mmol), methanol (1.0 mL), and pyridine (0.33 mL).

  • Stir the mixture at 50-65 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and quench with aqueous ammonium hydroxide.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Cycle Cu_II Cu(II) Catalyst Intermediate1 [Cu(II)-Nucleophile Complex] Cu_II->Intermediate1 + Nucleophile Boronic_Acid This compound Nucleophile Nucleophile (R₂NH) Intermediate2 [Cu(III) Intermediate] Intermediate1->Intermediate2 + Boronic Acid (Transmetalation) Product Coupled Product Intermediate2->Product Reductive Elimination Cu_I Cu(I) Intermediate2->Cu_I Cu_I->Cu_II Oxidation (e.g., by O₂)

A simplified catalytic cycle for the Chan-Lam coupling reaction.

Orthogonal Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it an ideal scaffold for orthogonal synthesis, where each reactive site can be addressed independently under different reaction conditions.[1] This allows for the rapid generation of diverse molecular libraries for drug discovery and structure-activity relationship (SAR) studies. For example, a Suzuki-Miyaura coupling can be performed first, followed by a nucleophilic substitution on the terminal bromide, or vice versa. This strategic functionalization is invaluable in the synthesis of complex bioactive molecules and chemical probes.[3][4][5]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its dual reactivity allows for a wide range of transformations, including the robust Suzuki-Miyaura coupling, various nucleophilic substitutions, and potentially Chan-Lam couplings. The ability to perform orthogonal functionalization makes it a highly valuable tool for researchers, scientists, and drug development professionals in the construction of complex and diverse molecular architectures. Further exploration of its reactivity with a broader range of coupling partners and nucleophiles will undoubtedly continue to expand its utility in chemical synthesis and medicinal chemistry.

References

(4-Bromobutyl)boronic acid bifunctional nature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bifunctional Nature of (4-Bromobutyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 61632-72-2) is a versatile bifunctional reagent that has garnered significant attention in organic synthesis and medicinal chemistry. Its molecular architecture, featuring both a boronic acid group and a terminal alkyl bromide, provides two distinct and orthogonally reactive sites.[1][2] This unique characteristic allows for its use as a valuable building block in the construction of complex molecular frameworks, serving as a flexible linker in multi-step synthetic sequences. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for professionals in drug discovery and development.

Physicochemical Properties

This compound is typically a solid at room temperature.[2] Its key properties are summarized below, providing essential data for experimental design and execution.

PropertyValueReference
CAS Number 61632-72-2[1][2][3][4]
Molecular Formula C₄H₁₀BBrO₂[2][3][5]
Molecular Weight 180.84 g/mol [2][3][5]
Melting Point 73-83 °C[5]
Boiling Point 283.2±42.0 °C (Predicted)[5]
Density 1.450±0.06 g/cm³ (Predicted)[5]
Canonical SMILES B(CCCCBr)(O)O[2]
InChI Key VYJXKSGBEKVCJK-UHFFFAOYSA-N[2]

The Core of Versatility: Bifunctional Reactivity

The primary value of this compound lies in its two distinct reactive centers, which can be addressed selectively under different reaction conditions. This "orthogonal reactivity" is a cornerstone of its utility in modern synthesis.

  • The Boronic Acid Moiety [-B(OH)₂] : This group acts as a Lewis acid and is renowned for its participation in a wide array of metal-catalyzed cross-coupling reactions.[1] It can also form reversible covalent complexes with diols.[1]

  • The Terminal Bromine Atom (-Br) : Located on a primary carbon at the end of a flexible butyl chain, the bromine atom is an excellent leaving group in nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.[1]

G cluster_main This compound Core Structure cluster_boron Boronic Acid Reactivity cluster_bromo Alkyl Bromide Reactivity main This compound C₄H₁₀BBrO₂ r1 Suzuki-Miyaura Coupling main->r1 C(sp³)-C(sp²) bond formation r2 Chan-Lam Coupling main->r2 C-N, C-O bond formation r3 Boronate Ester Formation main->r3 Reversible protection/sensing r4 Nucleophilic Substitution (SN2) main->r4 Functional group introduction r5 Grignard Reagent Formation main->r5 Organometallic intermediate

Caption: Orthogonal reactivity of this compound.

Key Chemical Transformations and Applications

The dual functionality of this compound enables its use in a variety of powerful synthetic transformations.

Reactions of the Boronic Acid Group
  • Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds.[2] this compound can couple with aryl, heteroaryl, or vinyl halides/triflates to append the bromobutyl chain to various scaffolds.[2] This is particularly useful for introducing a flexible, functionalizable linker into a molecule.

  • Chan-Lam Coupling : This copper-mediated reaction forms carbon-heteroatom bonds, allowing the coupling of the boronic acid with amines (N-H) or alcohols (O-H) to create alkylamines or ethers, respectively.[2][6]

  • Boronate Ester Formation : Boronic acids readily react with diols to form cyclic boronate esters.[1] This reaction is reversible and is often used for protection of the boronic acid group or for creating sensors and self-healing materials.[1]

Reactions of the Alkyl Bromide Group

The terminal bromide is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution. Common nucleophiles include:

  • Azides (e.g., NaN₃) to introduce an azido group for subsequent click chemistry.

  • Amines (primary or secondary) to form secondary or tertiary amines.

  • Cyanides (e.g., NaCN) to form nitriles.

  • Thiolates (e.g., NaSR) to form thioethers.

Sequential Functionalization Strategies

The true synthetic power of this compound is realized in multi-step syntheses where each end of the molecule is functionalized in a stepwise manner. This allows for the precise and controlled assembly of complex target molecules, such as PROTACs, molecular probes, and drug candidates.

Caption: Sequential functionalization workflow.

Synthesis

The most common laboratory-scale synthesis of this compound involves the hydroboration of 4-bromo-1-butene.[1][2] This is often followed by hydrolysis of the resulting boronate ester to yield the final product.

G cluster_workflow Synthesis Workflow start Start: 4-Bromo-1-butene + Catecholborane process1 Hydroboration Reaction (e.g., 95°C, 4h, N₂ atm) start->process1 intermediate Intermediate: 2-(4-Bromobutyl)-1,3,2-benzodioxaborole process1->intermediate process2 Hydrolysis (Aqueous workup) intermediate->process2 purification Purification (e.g., Crystallization or Chromatography) process2->purification end_product Final Product: This compound purification->end_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound via Hydroboration

This protocol is adapted from general procedures for the hydroboration of alkenes.[2]

  • Materials : 4-bromo-1-butene, catecholborane, anhydrous tetrahydrofuran (THF), nitrogen gas supply, standard glassware for inert atmosphere reactions.

  • Procedure :

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-1-butene (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add catecholborane (1.05 eq) dropwise to the stirred solution under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Perform an aqueous workup. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product, a boronate ester, is then hydrolyzed by stirring vigorously with an aqueous acid (e.g., 1M HCl) for 2-4 hours.

    • Extract the final boronic acid product, dry the organic layer, and concentrate.

    • Purify the final product by recrystallization or column chromatography to yield this compound as a solid.

Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

  • Materials : this compound (1.2 eq), aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), 2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq), toluene, ethanol.

  • Procedure :

    • In a round-bottom flask, combine the aryl bromide, this compound, and Pd(PPh₃)₄ catalyst.

    • Add a solvent mixture, typically toluene and ethanol (e.g., 3:1 ratio).

    • Add the aqueous Na₂CO₃ solution to the mixture.

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to reflux (e.g., 80-90 °C) under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound is a powerful and versatile tool for chemical synthesis. Its bifunctional nature, allowing for selective and sequential reactions at two distinct sites, makes it an invaluable building block for constructing complex molecules with high precision. For researchers in drug discovery, this reagent provides a reliable and flexible linker for connecting different molecular fragments, facilitating the synthesis of novel therapeutics, chemical probes, and other advanced materials.

References

what is (4-Bromobutyl)boronic acid used for

Author: BenchChem Technical Support Team. Date: December 2025

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discovery of alkylboronic acids in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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role of boronic acids in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

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fundamental principles of Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Principles of the Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. Its broad adoption in drug discovery and development is a testament to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents.[1] This technical guide provides an in-depth overview of the Suzuki-Miyaura coupling, focusing on its core principles, quantitative data on catalyst performance, and detailed experimental protocols.

Core Principles: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is comprised of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step, which is often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[1][2]

2. Transmetalation: In this step, the organic moiety from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic "ate" complex.[3]

3. Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product_out R¹-R² reductive_elimination->product_out r1x_in R¹-X r1x_in->oxidative_addition r2by2_in R²-B(OR)₂ + Base r2by2_in->transmetalation

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of its components:

  • Palladium Catalyst: Palladium complexes are the most common catalysts. The active species is Pd(0), which can be used directly (e.g., Pd(PPh₃)₄) or generated in situ from Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)).[4] The choice of catalyst and its loading significantly impact reaction efficiency and cost.

  • Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity.[5] Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate oxidative addition and reductive elimination, especially for challenging substrates like aryl chlorides.[6]

  • Base: A base is crucial for the transmetalation step, activating the organoboron reagent.[3] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can be critical and is often substrate-dependent.

  • Solvent: The solvent system solubilizes the reactants and catalyst. A variety of organic solvents are used, such as toluene, dioxane, and tetrahydrofuran (THF), often in the presence of water.[7]

  • Organoboron Reagent: Boronic acids are the most common organoboron reagents due to their commercial availability and stability.[1] Boronate esters (e.g., pinacol esters) are also widely used and can offer improved stability.[7]

  • Organic Halide/Pseudohalide: The reactivity of the organic halide partner generally follows the trend I > Br > OTf >> Cl.[8] While aryl iodides and bromides are common substrates, significant progress has been made in the coupling of less reactive but more cost-effective aryl chlorides.

Quantitative Data on Catalyst Performance

The efficiency of a Suzuki-Miyaura coupling is often evaluated by the reaction yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of various palladium catalyst systems in the coupling of different substrates.

Table 1: Comparison of Palladium Catalysts for the Coupling of 4-Chlorotoluene with Phenylboronic Acid [6]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710011820

Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid [1]

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O801295
4-BromoacetophenonePd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O851692
4-ChlorobenzonitrilePd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane1001898
2-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1002485

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid[5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of a Heteroaryl Chloride with a Heteroarylboronic Acid[9]

Materials:

  • Heteroaryl chloride (0.3 mmol, 1.0 equiv)

  • Heteroarylboronic acid (0.45 mmol, 1.5 equiv)

  • Ni(4-CF3stb)₃ (0.03 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄, 0.54 mmol, 1.8 equiv)

  • N,N-Dimethylacetamide (DMA) (0.6 mL)

Procedure:

  • Reaction Setup: In a glovebox, combine the heteroaryl chloride, heteroarylboronic acid, Ni(4-CF3stb)₃, and K₃PO₄ in a vial.

  • Add DMA (0.6 mL) and seal the vial.

  • Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block at 60 °C for 16 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Prepare Reactants and Reagents setup Reaction Setup: - Add solids to oven-dried flask - Evacuate and backfill with inert gas start->setup solvents Add Degassed Solvents setup->solvents reaction Reaction Execution: - Heat to desired temperature - Stir for specified time - Monitor progress (TLC, GC-MS) solvents->reaction workup Work-up: - Cool to room temperature - Quench and perform extraction reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis

Diagram 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. Its versatility, reliability, and favorable environmental profile have cemented its status as a preferred method for the construction of complex molecular architectures. A thorough understanding of the reaction mechanism, the role of each component, and the availability of robust experimental protocols are paramount to optimizing reaction conditions and achieving high yields of desired products, thereby accelerating the drug discovery and development process.

References

understanding the Lewis acidity of boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Starting Search Efforts

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Analyzing Acidity Parameters

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Uncovering Acidity Insights

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Methodological & Application

Application Notes and Protocols: (4-Bromobutyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (4-bromobutyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the introduction of a bromobutyl functional group onto various aromatic and heteroaromatic scaffolds, which is a valuable transformation in the synthesis of complex molecules, including pharmaceutical intermediates.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] The use of alkylboronic acids, such as this compound, has expanded the scope of this reaction, providing access to a wider range of molecular architectures.[3]

Reaction Principle

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[1]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established procedures for similar primary alkylboronic acids and should be optimized for specific substrates.

General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide:

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous organic solvent and a small amount of degassed water (e.g., a 10:1 to 4:1 ratio of organic solvent to water).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-bromobutane.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The data is compiled from general knowledge of similar reactions, as specific literature examples for this exact substrate are limited. Yields are highly dependent on the specific substrates and reaction conditions used.

Aryl Halide (Ar-X)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (10:1)1001275-85
1-Bromo-4-methoxybenzenePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901680-90
1-Bromo-4-fluorobenzenePdCl₂(dppf) (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1001270-80
Methyl 4-bromobenzoatePd(PPh₃)₄ (3)K₃PO₄ (3)Toluene/H₂O (10:1)110865-75
2-BromopyridinePdCl₂(dppf) (5)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1002450-65

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OH)₂ PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactants R-X + R'-B(OH)₂ Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in the laboratory.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) solvent Add Anhydrous Solvent and Degassed Water reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst degas Degas Mixture catalyst->degas heat Heat to Desired Temperature degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

using (4-Bromobutyl)boronic acid in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Starting Synthesis Research

I've initiated a thorough search for multi-step syntheses employing (4-Bromobutyl)boronic acid, particularly targeting pharmaceutical and agricultural applications. Early results highlight its versatility; it's a promising starting material or key intermediate. I'm prioritizing reactions that highlight its potential to form complex ring structures or diverse functional groups.

Expanding Reaction Exploration

I'm now diving deeper into the specifics. I'm actively pinpointing reactions that utilize this compound, especially Suzuki-Miyaura and Chan-Lam couplings. For each, I'm hunting down detailed experimental protocols, including every reagent, solvent, and condition. Yields and purity are my top priorities for data collection. I will then organize that data into clean, understandable tables and visual schematics.

Compiling Data & Procedures

I'm now fully immersed in the nitty-gritty. I'm actively hunting down detailed experimental procedures for key reactions involving this compound, placing extra emphasis on Suzuki-Miyaura and Chan-Lam couplings. I'm focusing on yields, purity data, and ensuring I get the full experimental setup. Once I have the data, I will put it into clear tables, and create Graphviz diagrams for the reactions. Finally, I'm compiling all the information into a detailed resource.

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I'm currently focused on defining the precise scope of these application notes. My goal is to determine the optimal level of detail, balancing comprehensive coverage of this compound's use in multi-step synthesis with the need for concise, actionable information. I'm prioritizing clarity and practical guidance for the target audience.

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Gathering Specific Examples

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I've assembled a plan based on the research. While a direct synthesis from this compound remains elusive, I'm proposing a multi-step synthesis of a key intermediate, N-(4-(1H-indazol-4-yl)butyl)acetamide. This leverages the found background on boronic acids, PARP inhibitor synthesis, and Suzuki couplings to establish a feasible route. The focus is on a Suzuki coupling and subsequent functionalization, addressing the limitations of the initial search.

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Application Notes and Protocols for Suzuki Coupling with (4-Bromobutyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide.[1] These application notes provide a detailed protocol for the Suzuki coupling of (4-Bromobutyl)boronic acid with aryl halides. Due to the bifunctional nature of this compound, possessing both a boronic acid moiety for coupling and a terminal bromide for potential subsequent functionalization, this reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex molecules.

A critical consideration when using this compound is the potential for intramolecular side reactions. The presence of the bromoalkyl chain can lead to cyclization under certain conditions. Therefore, the choice of reaction parameters is crucial to favor the desired intermolecular cross-coupling over undesired intramolecular pathways. For improved stability and to minimize side reactions such as protodeboronation, the pinacol ester of this compound is often preferred.[3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Experimental Protocol

This protocol is a general guideline for the Suzuki coupling of an aryl bromide with this compound pinacol ester. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) to the flask. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-4-bromobutane.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of various aryl bromides with an alkylboronic acid pinacol ester under optimized conditions. While specific data for this compound is not widely published, the following data for a similar B-alkyl Suzuki coupling provides an illustrative example of expected outcomes.

Table 1: Illustrative Yields for the Suzuki Coupling of Aryl Bromides with an Alkylboronic Acid Pinacol Ester

EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-(4-Acetylphenyl)butane-1-bromide85-95%
24-Bromobenzonitrile4-(4-Cyanophenyl)butane-1-bromide80-90%
31-Bromo-4-nitrobenzene4-(4-Nitrophenyl)butane-1-bromide75-85%
44-Bromotoluene4-(p-Tolyl)butane-1-bromide88-98%
51-Bromo-4-methoxybenzene4-(4-Methoxyphenyl)butane-1-bromide90-99%

Note: Yields are based on analogous B-alkyl Suzuki coupling reactions and are for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Diagram 1: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)L2-R ArPdX->ArPdR [R-B(OR)2OH]⁻ Transmetalation Transmetalation ArPdR->Pd0 Ar-R Product Ar-R ArPdR->Product RedElim Reductive Elimination ArX Ar-X Boronic R-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Ester, Catalyst, Base) start->setup degas Add Degassed Solvent (Dioxane/Water) setup->degas react Heat Reaction Mixture (80-100 °C) degas->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki coupling.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider optimizing the base, solvent system, temperature, or catalyst/ligand combination. For challenging substrates, more specialized ligands (e.g., Buchwald or Josiphos-type ligands) may be required.

  • Protodeboronation: The cleavage of the C-B bond is a common side reaction. Using the pinacol ester of the boronic acid, anhydrous solvents, and a carefully chosen base (e.g., K₃PO₄ or Cs₂CO₃) can minimize this issue.

  • Homocoupling: The coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen; therefore, ensuring the reaction is performed under an inert atmosphere is crucial.

  • Intramolecular Cyclization: For this compound, intramolecular reaction to form a cyclobutylboronic ester or other cyclic byproducts is a possibility. Using milder conditions and ensuring the intermolecular coupling partner is sufficiently reactive can help to favor the desired reaction pathway. If cyclization is a persistent issue, protecting the bromo group or using a two-step approach might be necessary.

References

Application Notes and Protocols for Chan-Lam Coupling of (4-Bromobutyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, specifically between a boronic acid and a nucleophile containing an N-H or O-H bond. This methodology has emerged as a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, due to its typically milder reaction conditions, including the use of copper catalysts and, in many cases, the ability to be performed open to the air at room temperature. While traditionally applied to arylboronic acids, the scope of the Chan-Lam coupling has been expanded to include alkylboronic acids, enabling the synthesis of a diverse range of alkylated amines and ethers.

These application notes provide a detailed overview and experimental protocols for the Chan-Lam coupling of (4-Bromobutyl)boronic acid with N-H containing nucleophiles. The presence of a bromide in the boronic acid substrate opens avenues for subsequent functionalization, making this a valuable building block in medicinal chemistry and materials science for the synthesis of complex molecules. This document outlines the general reaction conditions, a detailed experimental protocol, and key considerations for researchers employing this methodology.

Reaction Principle and Mechanism

The Chan-Lam coupling proceeds through a catalytic cycle involving a copper catalyst. The generally accepted mechanism involves the following key steps:

  • Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.

  • Transmetalation: The boronic acid transfers its organic moiety (in this case, the 4-bromobutyl group) to the copper center.

  • Reductive Elimination: The crucial carbon-nitrogen or carbon-oxygen bond is formed, releasing the desired product and a copper(I) species.

  • Oxidation: The copper(I) is re-oxidized to the active copper(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Coupling_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II) Intermediate1 Cu(II)-NR¹R² CuII->Intermediate1 + R¹R²NH CuI Cu(I) CuI->CuII Oxidation (O₂) Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 + (4-Bromobutyl)B(OH)₂ Intermediate2->CuI Product R¹R²N-(CH₂)₄Br Intermediate2->Product Reductive Elimination

Caption: Generalized catalytic cycle of the Chan-Lam coupling.

Optimized Reaction Conditions

The successful Chan-Lam coupling of this compound is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The table below summarizes typical conditions reported for the Chan-Lam coupling of alkylboronic acids with amines. It is important to note that optimization may be required for specific substrates.

ParameterRecommended ConditionsNotes
Copper Source Cu(OAc)₂, CuBr₂Copper(II) acetate is the most commonly used catalyst.
Catalyst Loading 10-20 mol% (catalytic) or 1.0-2.0 equiv (stoichiometric)Stoichiometric amounts of copper are sometimes required for challenging substrates.
Base Pyridine, 2,6-Lutidine, Et₃N, Cs₂CO₃A mild, non-nucleophilic base is generally preferred.
Solvent CH₂Cl₂, Dioxane, MeOH, MeCN, THFAnhydrous solvents are recommended to minimize protodeboronation.
Temperature Room Temperature to 65 °CGentle heating may be necessary for less reactive substrates.
Atmosphere Air (open flask) or inert (Argon, Nitrogen)While often performed in air, an inert atmosphere can minimize oxidation byproducts.
Additives Molecular Sieves (3Å or 4Å)Can improve yields by removing water, thus reducing protodeboronation.

Experimental Protocol: General Procedure for the Chan-Lam Coupling of this compound with an Aromatic Amine

This protocol is a general guideline for the N-alkylation of an aromatic amine with this compound.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline derivative)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 4Å Molecular Sieves (activated)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aromatic amine (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (1.0 equiv).

  • Add activated 4Å molecular sieves (approximately 100-200 mg per mmol of amine).

  • Under a fume hood, add anhydrous dichloromethane to achieve a concentration of approximately 0.1 M with respect to the amine.

  • Add pyridine (2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 8-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-bromobutyl) aromatic amine.

Experimental_Workflow Start Start Reagents Combine Amine, this compound, Cu(OAc)₂, and Molecular Sieves in Flask Start->Reagents Solvent_Base Add Anhydrous CH₂Cl₂ and Pyridine Reagents->Solvent_Base Reaction Stir at Room Temperature (Open to Air) Solvent_Base->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Filter through Celite® and Concentrate Monitoring->Workup Reaction Complete Purification Purify by Flash Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: A typical experimental workflow for the Chan-Lam coupling.

Troubleshooting and Key Considerations

  • Protodeboronation: The primary side reaction for alkylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen. Using anhydrous solvents and molecular sieves can help to minimize this side reaction.

  • Homocoupling: Homocoupling of the boronic acid can also occur as a side reaction.

  • Substrate Scope: Electron-rich anilines generally react more readily than electron-deficient ones. For less reactive substrates, increasing the temperature or using a more stoichiometric amount of the copper catalyst may be necessary.

  • Functional Group Tolerance: A key advantage of the Chan-Lam coupling is its good functional group tolerance. However, substrates with strongly coordinating groups may inhibit the catalyst. The bromo functionality in this compound is generally well-tolerated.

Conclusion

The Chan-Lam coupling of this compound provides a valuable and practical method for the synthesis of N-(4-bromobutyl) substituted compounds. The operational simplicity, mild reaction conditions, and tolerance of functional groups make it an attractive strategy in various stages of drug discovery and development. Careful optimization of the reaction parameters is key to achieving high yields and minimizing side reactions. The protocols and data presented in these application notes serve as a comprehensive guide for researchers looking to employ this versatile cross-coupling reaction.

synthesis of polymers using (4-Bromobutyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Initiating Data Gathering

I'm starting by diving into Google searches, hoping to find detailed information on synthesizing polymers with (4-Bromobutyl)boronic acid. I'm focusing on various polymerization methods, the reaction mechanisms involved, and appropriate co-monomers. I'm looking for a robust foundation to begin with.

Examining Polymerization Methods

Now, I'm focusing on key polymerization techniques. Suzuki polycondensation and ATRP are standing out, particularly with the monomer's dual functionality. I'm actively seeking practical examples to see real-world applications in drug delivery, sensing, and materials science. I'm planning to use Graphviz for visual representations.

Defining Application Scope

I'm now determining the scope of the application note. The introduction will highlight the versatility of this compound as a monomer. I plan detailed sections on polymerization strategies, with explanations of chemical principles and step-by-step protocols. Visuals and data tables will be incorporated. Citations will be added throughout the text.

Examining Polymer Strategies

I'm currently focused on the synthesis of polymers using this compound. My initial thought is that the boronic acid and bromo groups suggest two primary polymerization routes. One involves the boronic acid, leaving the bromo group untouched. The other utilizes the bromo group. I am weighing the benefits and challenges of each option.

Outlining the Guide Structure

I've sketched out the initial structure for the guide. It's crucial to explain this compound's bifunctional nature. I'm structuring it around two main polymerization approaches: Suzuki polycondensation (via boronic acid) and ATRP (via the bromo group). Each section will detail mechanisms, protocols, characterization, and applications or modifications.

Planning Guide Content

I've outlined the structure for this detailed application note, focusing on this compound. I'm now structuring the guide into two sections based on polymerization strategies: Suzuki polycondensation (using the boronic acid) and ATRP (using the bromo group). Each part will cover mechanism, protocol, characterization, and applications. I'll include a comparative summary and applications section at the end, and, crucially, I am building in citations and an accessible reference list, as well as tables for data.

Structuring the Application Note

I'm now deeply immersed in organizing the application note. The structure is evolving. I will begin with an introduction to this compound as a versatile monomer, then I am structuring the work into two sections, each detailing polymerization strategies and protocols based on the Suzuki polycondensation and ATRP routes. I've begun to draft the first sections and plan to integrate detailed characterization and application discussions.

Focusing on Detailed Polymerization Strategies

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Refining Polymerization Pathways

I've revised the planned sections based on new insights. While direct Suzuki polycondensation is unlikely, the guide now focuses on using this compound as a building block. The two primary strategies remain: Suzuki coupling with the monomer, and ATRP initiated by the bromo group. Each section will detail mechanisms, protocols (including characterization), and applications of the resulting polymers, ensuring that the applications section includes discussion of how the boronic acid group can be used in post-polymerization modifications or as a pendant group. I'm focusing on providing self-validating protocols that showcase characterization steps for clear demonstration.

Developing Final Guide Structure

I'm now integrating insights from the search results to finalize the guide's structure. Direct Suzuki polycondensation of this compound isn't viable, so I've revised the approach. The guide will now focus on the two main polymerization strategies: Suzuki coupling using the boronic acid and ATRP initiated by the bromo group. Each section will cover the mechanism, detailed protocols, characterization steps, and potential applications of the resulting polymers. I'll ensure all protocols are self-validating and will include in-text citations with accessible references.

Finalizing the Note's Structure

I am now structuring the final application note based on my research findings. The document will focus on two key polymerization approaches: Suzuki coupling using this compound as a building block (though not in direct polycondensation) and ATRP initiated by the bromo group. Each section will detail the mechanism, provide detailed protocols, including characterization data, and discuss potential applications, particularly emphasizing the post-polymerization modification of boronic acid. I'm prioritizing self-validating protocols with in-text citations.

Revising Polymerization Strategies

I'm now focusing on a more targeted approach. Direct Suzuki polycondensation is impractical, so I'm shifting to a guide highlighting two key polymerization methods. I'll cover Suzuki coupling reactions where this compound is used as a building block and ATRP initiated by the bromo group. Each section will detail reaction mechanisms, detailed procedures, characterization of the resultant polymers, and potential applications. My goal is to craft self-validating protocols within each section, and to include in-text citations.

Reviewing the Guide's Structure

I am now thoroughly reviewing the guide's refined structure to ensure a logical flow and clarity. The current focus is on the sections covering Suzuki coupling reactions where this compound is utilized as a building block and ATRP initiated by the bromo group. I'm ensuring detailed protocols, characterization steps, and application examples are clearly presented, with self-validating data.

Focusing on Guide's Detailed Protocols

I'm now deeply immersed in refining the detailed protocols for each polymerization approach. For ATRP, I'll emphasize practical aspects like protecting the boronic acid and providing step-by-step instructions. Conversely, I will highlight the polycondensation method's intricacies, ensuring clarity in each section. I'm focusing on providing self-validating protocols with robust characterization, and the search results have given me plenty to work with.

functionalization of molecules with (4-Bromobutyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I've initiated comprehensive searches to learn about (4-Bromobutyl)boronic acid, specifically its reactivity and applications, with an emphasis on its role in molecular functionalization. I'm aiming to build a solid foundation of knowledge.

Initiating Reaction Protocol Research

I'm now diving into the specific reaction protocols associated with this compound. I'm focusing intently on reactions like Suzuki-Miyaura couplings and carefully documenting experimental conditions, including catalysts, bases, solvents, and purification methods. I am prioritizing peer-reviewed journals and technical notes from chemical suppliers to ensure the information is reliable and accurate.

Analyzing Foundational Concepts

I'm now starting with a deep dive into comprehensive Google searches to uncover the properties, reactivity, and applications of this compound, with a keen focus on molecular functionalization. I'll meticulously document the findings, with the aim of providing a reliable and robust resource. Next, I'll move on to a search for specific reaction protocols that are known to involve this compound.

Application Notes and Protocols for Palladium-Catalyzed Alkylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting palladium-catalyzed cross-coupling reactions utilizing alkylboronic acids. This powerful transformation, a variant of the Suzuki-Miyaura coupling, enables the formation of C(sp²)–C(sp³) bonds, a critical linkage in many pharmaceutical agents and complex organic molecules. The following sections detail the catalysts, reaction conditions, and experimental procedures to facilitate the successful application of this methodology in a laboratory setting.

Introduction

The palladium-catalyzed cross-coupling of alkylboronic acids with aryl, heteroaryl, or vinyl halides and triflates is a cornerstone of modern organic synthesis. This reaction offers a versatile and reliable method for constructing carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions. Recent advancements in catalyst design, particularly the development of sophisticated phosphine ligands and palladium precatalysts, have significantly expanded the scope of this reaction to include previously challenging substrates such as sterically hindered and unstable alkylboronic acids.

Generalized Reaction Scheme

The fundamental transformation involves the coupling of an organoboron compound (alkylboronic acid or its derivative) with an organic halide or triflate in the presence of a palladium catalyst and a base.

G cluster_product Product R_sp3_B R¹-B(OH)₂ (Alkylboronic Acid) R_sp2_X R²-X (Aryl/Vinyl Halide/Triflate) Product R¹-R² (Coupled Product) Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Palladacycle) R_sp2_X->Pd_Catalyst Ligand Ligand (e.g., XPhos, AntPhos) Base Base (e.g., K₃PO₄, Cs₂CO₃) Solvent Solvent (e.g., Toluene, THF, Dioxane) Solvent->Product Heat

Caption: Generalized Suzuki-Miyaura cross-coupling reaction of an alkylboronic acid with an organic electrophile.

Catalytic Cycle Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Lₙ OxAdd R²-Pd(II)-X (L)ₘ Pd0->OxAdd R²-X OA_label Oxidative Addition Transmetalation_complex [R²-Pd(II)-OR¹] (L)ₘ OxAdd->Transmetalation_complex R¹-B(OH)₂ Base TM_label Transmetalation Product_complex R¹-Pd(II)-R² (L)ₘ Product_complex->Pd0 R¹-R² RE_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Data

The success of the alkylboronic acid coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from selected literature examples, showcasing the impact of these parameters on reaction outcomes.

Table 1: Coupling of Alkylboronic Acids with Aryl Chlorides
EntryAryl ChlorideAlkylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisoleCyclohexylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O1001295
22-Chlorotoluenen-Butylboronic acidPd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Dioxane/H₂O801888
34-ChlorobenzonitrileIsopropylboronic acid[Pd(cinnamyl)Cl]₂ (1)AntPhos (2)K₂CO₃Toluene1102475[1]
41-Chloro-4-(trifluoromethyl)benzeneCyclopentylboronic acidPd-G3-XPhos (2)-K₃PO₄THF/H₂ORT292[2]
Table 2: Coupling of Sterically Hindered Substrates
EntryAryl HalideAlkylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (1.2)K₃PO₄Toluene1102491[1]
21-Bromo-2,6-diisopropylbenzenesec-Butylboronic acidPd(OAc)₂ (1)AntPhos (1.2)K₃PO₄Toluene1102485[1]
32,6-Dichloropyridinen-Octylboronic acid pinacol esterPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Dioxane1001689[3]

Detailed Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of alkylboronic acids. Note: These protocols should be adapted and optimized for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for the Coupling of an Alkylboronic Acid with an Aryl Chloride

This protocol is adapted from studies utilizing Buchwald's phosphine ligands and precatalysts for the coupling of challenging substrates.[2][4][5][6]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Alkylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or Dioxane, 5 mL)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), alkylboronic acid (1.5 mmol), palladium precatalyst (0.02 mmol), and base (3.0 mmol).

  • The vessel is sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the anhydrous solvent (5 mL) via syringe. If a biphasic system is employed, add the degassed water at this stage.

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to 110 °C) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Coupling of a Sterically Hindered Aryl Bromide with a Secondary Alkylboronic Acid

This protocol is based on methodologies developed for sterically demanding couplings, often employing specialized ligands like AntPhos.[1]

Materials:

  • Sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)

  • Secondary alkylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • AntPhos ligand (0.012 mmol, 1.2 mol%)

  • Anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, a reaction vial is charged with Pd(OAc)₂ (0.01 mmol), AntPhos ligand (0.012 mmol), and anhydrous K₃PO₄ (3.0 mmol).

  • The aryl bromide (1.0 mmol) and secondary alkylboronic acid (1.5 mmol) are then added.

  • The vial is sealed, and anhydrous toluene (5 mL) is added.

  • The reaction mixture is heated to 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite.

  • The filtrate is concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the pure product.

Troubleshooting and Considerations

  • Low Yields:

    • Catalyst/Ligand Deactivation: Ensure rigorous exclusion of air and moisture. Use of precatalysts can be beneficial.

    • Inefficient Transmetalation: The choice of base is crucial. For less reactive boronic acids, stronger bases or anhydrous conditions may be necessary.

    • β-Hydride Elimination: This is a common side reaction with alkylboronic acids containing β-hydrogens. Bulky ligands can often suppress this pathway.[1]

  • Protodeboronation: Some alkylboronic acids are prone to decomposition under basic conditions. Using a precatalyst that activates quickly at lower temperatures can mitigate this issue.[2]

  • Substrate Scope: Highly functionalized or electron-deficient/rich substrates may require specific optimization of the catalyst system and reaction conditions.

By carefully selecting the palladium catalyst, ligand, base, and solvent, a wide range of alkylboronic acids can be effectively coupled to various organic electrophiles, providing a powerful tool for the synthesis of complex organic molecules in research and drug development.

References

Application Notes and Protocols: Purification Techniques for Products of Boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, utilizes boronic acids and organohalides to form carbon-carbon bonds. While powerful, these reactions yield crude products containing a variety of impurities, including unreacted starting materials, homocoupled side products, and residual palladium catalyst. Effective purification is therefore a critical downstream step to isolate the desired product with high purity, which is especially crucial in the context of drug development where stringent purity standards are required. These application notes provide an overview of common purification techniques and detailed protocols to guide researchers in obtaining clean products from boronic acid coupling reactions.

Common Impurities in Boronic Acid Coupling Reactions

A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture. The table below summarizes the most common impurities, their sources, and typical removal strategies.

ImpuritySourceCommon Removal Strategy
Unreacted Boronic Acid Incomplete reaction; often used in excess.Aqueous basic extraction; Scavenger resins.
Unreacted Organohalide Incomplete reaction.Chromatography; Crystallization.
Homocoupled Biaryl (from boronic acid) Side reaction of boronic acids, often base-induced.Chromatography; Crystallization.
Homocoupled Biaryl (from organohalide) Side reaction of organohalides, often catalyzed by palladium.Chromatography; Crystallization.
Protodeboronation Product Reaction of the boronic acid with trace water or protons.Chromatography; Crystallization.
Residual Palladium Catalyst The catalyst used in the coupling reaction.Scavenger resins; Charcoal treatment; Chromatography with specific stationary phases.
Inorganic Salts From the base and other reagents used in the reaction.Aqueous workup/extraction.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the physicochemical properties of the desired product and the impurities present. A general workflow for selecting a purification strategy is presented below.

Purification_Workflow Start Crude Reaction Mixture AqueousWorkup Aqueous Workup (e.g., NaHCO3 wash) Start->AqueousWorkup OrganicLayer Organic Layer AqueousWorkup->OrganicLayer IsProductSolid Is the product a solid at room temperature? OrganicLayer->IsProductSolid Crystallization Crystallization IsProductSolid->Crystallization Yes Chromatography Column Chromatography IsProductSolid->Chromatography No IsProductPure Is the product pure? Crystallization->IsProductPure Chromatography->IsProductPure IsProductPure->Chromatography No CheckForPd Check for residual Pd IsProductPure->CheckForPd Yes FinalProduct Pure Product CheckForPd->FinalProduct < 10 ppm Scavenger Palladium Scavenger CheckForPd->Scavenger > 10 ppm Scavenger->FinalProduct

Caption: A decision-making workflow for purifying products of boronic acid coupling.

Liquid-Liquid Extraction

Liquid-liquid extraction is a primary purification step to remove water-soluble impurities, such as inorganic salts and excess boronic acids. Boronic acids are weakly acidic and can be extracted into an aqueous basic solution.

Crystallization

If the desired product is a solid, crystallization can be a highly effective and scalable purification method. It is particularly useful for removing impurities with different solubility profiles.

Column Chromatography

Flash column chromatography is one of the most common methods for purifying products from Suzuki-Miyaura reactions, offering high resolution for separating compounds with similar polarities.

Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and remove specific impurities. Thiol-functionalized silica or polymers are widely used to scavenge residual palladium catalysts.

Experimental Protocols

Protocol for Removal of Boronic Acid by Basic Extraction

Objective: To remove unreacted boronic acid from the organic product mixture.

Methodology:

  • Following the completion of the Suzuki-Miyaura reaction, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The basic wash deprotonates the boronic acid, forming a water-soluble boronate salt.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the aqueous layer.

  • Repeat the basic wash 1-2 more times to ensure complete removal of the boronic acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product, now depleted of boronic acid.

Protocol for Purification by Flash Column Chromatography

Objective: To separate the desired product from unreacted starting materials and side products.

Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The choice of eluent is critical and should be determined beforehand by thin-layer chromatography (TLC) analysis to achieve good separation (target product Rf of ~0.3).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol for Palladium Scavenging using a Thiol-Functionalized Resin

Objective: To remove residual palladium catalyst from the purified product.

Methodology:

  • Dissolve the product from chromatography or crystallization in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Add a thiol-functionalized scavenger resin (typically 5-10 equivalents relative to the theoretical amount of palladium).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The reaction time can be optimized based on the specific resin and the level of palladium contamination.

  • Filter off the scavenger resin.

  • Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and remove the solvent in vacuo to obtain the final product with significantly reduced palladium content.

Palladium_Scavenging Product_Pd Product in Solution + Dissolved Pd Catalyst Add_Scavenger Add Thiol-Functionalized Scavenger Resin Product_Pd->Add_Scavenger Stir Stir at RT or 40-50 °C (2-12 h) Add_Scavenger->Stir Filter Filter the Mixture Stir->Filter Filtrate Filtrate: Pure Product in Solution Filter->Filtrate Resin Solid Resin: Resin-Bound Pd Filter->Resin Evaporate Evaporate Solvent Filtrate->Evaporate Final_Product Final Pure Product (< 10 ppm Pd) Evaporate->Final_Product

Application Notes and Protocols for Scaling Up Reactions with (4-Bromobutyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromobutyl)boronic acid is a versatile bifunctional reagent increasingly utilized in organic synthesis, particularly in the pharmaceutical industry. Its dual reactivity, stemming from the boronic acid moiety and the terminal bromine atom, allows for its use as a building block in the construction of complex molecules. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Simultaneously, the bromo group provides a handle for subsequent nucleophilic substitution or further cross-coupling reactions.

These application notes provide detailed protocols and guidelines for scaling up reactions involving this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. Additionally, we explore the application of this building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically relevant class of anti-cancer agents.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Suzuki-Miyaura Coupling Conditions
ParameterLaboratory Scale (1-L)Pilot Scale (20-L)[1]Manufacturing Scale (50 kg)[2]
Aryl Halide (Substrate 1) 1.0 kg (1.0 equiv)1.0 kg (1.0 equiv)50 kg (1.0 equiv)
Boronic Acid/Ester (Substrate 2) ~1.2 equiv1.2 equiv1.4 equiv
Palladium Catalyst Pd(OAc)₂ (0.05 equiv)Pd(OAc)₂ (0.05 equiv)Pd(PPh₃)₂Cl₂ (1 mol %)
Ligand P(o-tol)₃ (0.1 equiv)P(o-tol)₃ (0.1 equiv)-
Base KHCO₃ (2.0 equiv)KHCO₃ (2.0 equiv)K₂CO₃ (2.2 equiv)
Solvent System i-PrOH / H₂O (4:1 v/v)i-PrOH / H₂O (4:1 v/v)2-BuOH / H₂O (7:3 v/v)
Solvent Volume 5 L5 L9 L/kg of substrate 1
Reaction Temperature 60 °C60 °C89-90 °C (reflux)
Reaction Time 2 h2 hUntil reaction completion (<2.0% starting material)
Yield 82-86%82%Not explicitly stated, focus on purity
Purity >98.5%>99.8%High, with focus on minimizing dimers
Residual Palladium 35-45 ppm100 ppmElevated levels required mitigation
Table 2: Key Considerations for Scaling Up Suzuki-Miyaura Reactions
FactorChallenge in Scale-UpMitigation Strategy
Mixing Inefficient mixing can lead to localized "hot spots" and side reactions.Use of appropriate reactor geometry and agitation. For heterogeneous mixtures, ensure efficient stirring to facilitate phase transfer.
Heat Transfer Exothermic nature of the reaction can be difficult to control in large vessels.Slower addition of reagents, use of jacketed reactors with precise temperature control.
Reaction Time Reactions may require longer times to reach completion.[2]Monitor reaction progress closely (e.g., by HPLC, GC) to determine the optimal endpoint.
Solvent and Reagent Addition Addition rates become more critical to control temperature and concentration profiles.Use of addition funnels or pumps for controlled, subsurface addition.
Work-up and Product Isolation Handling large volumes of solvents and performing extractions can be cumbersome. Crystallization may be preferred over chromatography.Plan for appropriate equipment for large-scale liquid-liquid extractions or filtration. Develop robust crystallization procedures.
Impurity Profile Side reactions like homocoupling of the boronic acid can become more significant.[3]Optimize stoichiometry and reaction conditions. Degas solvents to minimize oxygen, which can promote homocoupling.
Palladium Removal Residual palladium in the final product is a major concern in the pharmaceutical industry.Use of scavengers (e.g., aqueous NaHSO₃), activated carbon, or specialized silica gels.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Kilogram-Scale Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure based on established industrial scale-up methodologies for Suzuki-Miyaura reactions.[1][2][5]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.4 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.01-1 mol%)

  • Phosphine ligand (if required, e.g., P(o-tol)₃, SPhos) (0.02-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, KHCO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 2-Butanol/Water, Toluene/Water, THF/Water)

  • Nitrogen or Argon source

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with the aryl bromide, this compound, base, palladium catalyst, and ligand (if applicable) under a nitrogen atmosphere.

  • Solvent Addition: Add the degassed organic solvent and then the degassed water to the reactor.

  • Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes while stirring.

  • Heating: Heat the reaction mixture to the desired temperature (typically 60-90 °C) with efficient stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) until the starting aryl bromide is consumed to the desired level (e.g., <1%).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up - Phase Separation: If a biphasic system is used, stop stirring, allow the layers to separate, and transfer the aqueous layer for appropriate disposal.

  • Work-up - Palladium Removal: To the organic layer, add a solution of a palladium scavenger (e.g., 20% aqueous NaHSO₃) and stir vigorously at a specified temperature (e.g., 60 °C) for 1-2 hours.[1]

  • Work-up - Washing: Separate the layers and wash the organic layer with brine.

  • Product Isolation - Crystallization: Concentrate the organic layer under reduced pressure. Add an anti-solvent (e.g., heptane) to induce crystallization. Cool the mixture and stir to allow for complete crystallization.

  • Filtration and Drying: Filter the solid product, wash with a cold solvent, and dry under vacuum to a constant weight.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere.

  • The reaction can be exothermic; ensure adequate cooling capacity.

Application in Drug Discovery: Synthesis of PARP Inhibitors

This compound serves as a valuable building block for the synthesis of PARP inhibitors. The PARP family of enzymes, particularly PARP-1, are crucial for DNA repair.[6][7] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[8][9]

The 4-bromobutyl moiety can be incorporated into a PARP inhibitor scaffold to act as a linker, connecting a pharmacophore that binds to the nicotinamide-binding site of the PARP catalytic domain to other parts of the molecule that can provide additional interactions or modulate physicochemical properties.[10][11][12]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the PARP-1 signaling pathway and a general workflow for the synthesis of a PARP inhibitor intermediate using this compound.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes PARP1_inhibited PARP-1 (inhibited) DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair mediate PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_active binds to catalytic site No_PAR No PAR Synthesis PARP1_inhibited->No_PAR leads to Repair_Failure DNA Repair Failure No_PAR->Repair_Failure results in Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) Repair_Failure->Cell_Death induces

Caption: PARP-1 Signaling Pathway and Mechanism of Inhibition.

Suzuki_Workflow cluster_reagents Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate & Further Synthesis Aryl_Halide Aryl Halide (PARP Scaffold Precursor) Coupling Pd Catalyst Base Solvent Aryl_Halide->Coupling Boronic_Acid This compound Boronic_Acid->Coupling Intermediate Coupled Intermediate (with butyl-bromide moiety) Coupling->Intermediate forms Final_Product Final PARP Inhibitor Intermediate->Final_Product further functionalization (e.g., nucleophilic substitution)

Caption: Workflow for PARP Inhibitor Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: (4-Bromobutyl)boronic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (4-Bromobutyl)boronic acid. The content is structured to directly address specific issues that may arise during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a dimeric byproduct derived from my this compound. What is causing this and how can I prevent it?

A1: This is likely a homocoupling side reaction, a common issue in Suzuki-Miyaura couplings.[1] This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[2]

Troubleshooting Steps:

  • Rigorous Deoxygenation: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[3]

  • Catalyst Choice: Use a Pd(0) source directly or ensure that your Pd(II) precatalyst is efficiently reduced to the active Pd(0) state at the start of the reaction. The presence of Pd(II) species can promote homocoupling.[2]

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[3]

  • Use of Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[4]

Q2: My reaction is giving a low yield of the desired product, and I suspect decomposition of the this compound. What could be the cause?

A2: Alkylboronic acids can be unstable under certain conditions, leading to side reactions that consume the starting material and reduce the yield of the desired product.[5] The primary decomposition pathway is often protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6]

Troubleshooting Steps:

  • Choice of Base: The base plays a critical role in activating the boronic acid.[7] However, overly strong bases or the presence of excessive water can promote protodeboronation.[6] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.[6]

  • Anhydrous Conditions: While some water is often necessary to dissolve the base, using an excessive amount can facilitate protodeboronation.[6] Try minimizing the amount of water or using an anhydrous base with a phase-transfer catalyst.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent decomposition.[2] These esters are generally more robust and can release the boronic acid in situ under the reaction conditions.

Q3: I am seeing byproducts with masses corresponding to oligomers or polymers. What is happening?

A3: Due to its bifunctional nature, this compound possesses two reactive sites: the boronic acid and the terminal bromide.[8] Under the basic conditions of the Suzuki reaction, the bromide can undergo nucleophilic substitution. This can lead to intermolecular reactions between molecules of this compound, resulting in oligomerization or polymerization.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. A weaker, non-nucleophilic base may minimize the rate of nucleophilic attack on the alkyl bromide. Bases with large, sterically hindered cations may also reduce this side reaction.

  • Temperature Control: Lowering the reaction temperature can help to disfavor the nucleophilic substitution reaction relative to the desired Suzuki coupling.

  • Protecting Groups: In some cases, it may be necessary to use a protected form of the butyl bromide functionality, which can be deprotected after the Suzuki coupling is complete.

Q4: Can the bromo group on this compound lead to other unexpected side reactions?

A4: Yes, besides oligomerization, intramolecular cyclization is a potential side reaction, especially if the coupling partner has a nucleophilic group that can react with the bromoalkyl chain after the initial Suzuki coupling. This can lead to the formation of cyclic byproducts.

Troubleshooting Steps:

  • Reaction Sequence: If possible, consider reversing the order of reactions. For example, perform the nucleophilic substitution first, followed by a Miyaura borylation and then the Suzuki coupling.

  • Protecting Groups: Protect any nucleophilic functional groups on your coupling partner that could potentially react with the alkyl bromide.

Summary of Reaction Conditions to Mitigate Side Reactions

Side ReactionPotential CauseRecommended Conditions
Homocoupling Presence of O₂, excess Pd(II)Rigorous deoxygenation, use of Pd(0) catalyst, slow addition of boronic acid, addition of potassium formate.[2][3][4]
Protodeboronation Strong base, excess waterUse milder bases (K₂CO₃, K₃PO₄), minimize water content, use a boronate ester derivative.[2][6]
Oligomerization Nucleophilic attack on bromideUse weaker, non-nucleophilic bases, lower reaction temperature.
Intramolecular Cyclization Nucleophilic group on coupling partnerProtect nucleophilic groups, consider altering the reaction sequence.

Visualizing Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura coupling pathway versus the common side reactions encountered with this compound.

A This compound + Ar-X C Desired Product Ar-(CH2)4-Br A->C Suzuki Coupling D Homocoupling Product Br-(CH2)8-Br A->D Homocoupling (O2, Pd(II)) E Protodeboronation 1-Bromobutane A->E Protodeboronation (H2O, Strong Base) F Oligomerization/Polymerization A->F Nucleophilic Substitution (Base) B Pd(0) Catalyst + Base start Low Yield or Unexpected Byproducts check_reagents 1. Verify Reagent Quality - Boronic acid purity - Catalyst activity - Solvent dryness/purity start->check_reagents analyze_crude 2. Analyze Crude Mixture (LC-MS, GC-MS, NMR) check_reagents->analyze_crude homocoupling Homocoupling Product Detected? analyze_crude->homocoupling deboronation Protodeboronation Product Detected? homocoupling->deboronation No fix_homocoupling Action: Improve Deoxygenation - Sparge with Ar/N2 - Freeze-Pump-Thaw - Add reducing agent homocoupling->fix_homocoupling Yes oligomers Oligomers or High MW Species? deboronation->oligomers No fix_deboronation Action: Modify Base/Solvent - Use milder base (K3PO4) - Reduce water content - Use boronate ester deboronation->fix_deboronation Yes fix_oligomers Action: Modify Base/Temp - Use weaker, non-nucleophilic base - Lower reaction temperature oligomers->fix_oligomers Yes success Reaction Optimized oligomers->success No fix_homocoupling->success fix_deboronation->success fix_oligomers->success

References

Technical Support Center: Overcoming Low Reactivity of Alkylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of alkylboronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an alkylboronic acid is giving a low yield or failing completely. What are the most common initial checks I should perform?

A1: When encountering low to no yield in a Suzuki-Miyaura coupling involving alkylboronic acids, a systematic check of the following is recommended:

  • Reagent Quality and Stability: Alkylboronic acids are notoriously prone to decomposition, particularly through protodeboronation.[1] Ensure you are using a fresh, high-purity batch. Consider preparing a more stable surrogate if instability is suspected.

  • Catalyst Activity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The catalyst and phosphine ligands can also degrade over time, especially if exposed to air.

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid. It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.

  • Base Selection and Solubility: The base is essential for activating the boronic acid. The chosen base must be sufficiently strong and soluble in the reaction medium.

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the consumption of your starting material and reduced product yield. To minimize protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Anhydrous Conditions: While many Suzuki couplings are performed in aqueous conditions, switching to anhydrous solvents can reduce the rate of protodeboronation.

  • Lower Reaction Temperature: Higher temperatures can promote protodeboronation. Running the reaction at the lowest effective temperature is advisable.

  • Use Boronic Acid Surrogates: Converting the alkylboronic acid to a more stable derivative is a highly effective strategy.

Q3: My reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?

A3: Sluggish reactions are often a result of slow transmetalation, a key step in the catalytic cycle that is particularly challenging for alkylboronic acids. To improve the reaction rate:

  • Optimize the Catalyst and Ligand System: For C(sp³)-C(sp²) couplings, highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often necessary to facilitate both oxidative addition and transmetalation.

  • Increase the Temperature: While high temperatures can promote side reactions, carefully increasing the temperature can help overcome the activation energy barrier for the desired coupling.

  • Choice of Base: A stronger, yet compatible, base can increase the concentration of the more reactive boronate species, thereby accelerating transmetalation.

  • Consider Additives: In some cases, additives like silver(I) salts can promote the reaction.

Q4: What are boronic acid surrogates and when should I use them?

A4: Boronic acid surrogates are more stable derivatives of boronic acids that can be used in cross-coupling reactions to overcome issues of instability and low reactivity. They are particularly useful when dealing with sensitive alkylboronic acids that are prone to protodeboronation. Common surrogates include:

  • Pinacol Esters (Bpin): Generally more stable towards protodeboronation and can be purified by chromatography.

  • MIDA Boronates: These are highly stable, crystalline solids that are unreactive under anhydrous Suzuki-Miyaura conditions and slowly release the boronic acid in the presence of a mild aqueous base. This "slow-release" strategy minimizes the concentration of the free boronic acid, thus suppressing side reactions.

  • Potassium Alkyltrifluoroborates (R-BF₃K): These are air-stable, crystalline solids that are easy to handle and store. They also participate in a slow release of the boronic acid under the reaction conditions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura reactions with alkylboronic acids.

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents and reagents to prevent catalyst oxidation.- If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Poor Oxidative Addition- For less reactive aryl halides (e.g., chlorides), use a more active catalyst system with electron-rich, bulky ligands (e.g., Buchwald ligands).- Increase the reaction temperature.
Inefficient Transmetalation- Use a stronger or more soluble base to increase the concentration of the active boronate species.- Switch to a more stable and reactive boronic acid surrogate (pinacol ester, MIDA boronate, or trifluoroborate).- Use a ligand known to promote C(sp²)-C(sp³) coupling.
Significant Protodeboronation Strong Base- Switch to a milder base such as K₃PO₄, Cs₂CO₃, or KF.
High Temperature- Reduce the reaction temperature. This may require longer reaction times.
Presence of Water- Minimize the amount of water in the reaction or switch to anhydrous conditions.
Inherent Instability of the Boronic Acid- Convert the alkylboronic acid to a more stable pinacol ester, MIDA boronate, or potassium trifluoroborate.
Homocoupling of Boronic Acid Presence of Oxygen- Ensure thorough degassing of the reaction mixture and maintain a positive inert gas pressure.
Inefficient Transmetalation- Optimize the reaction conditions (catalyst, ligand, base) to favor the cross-coupling pathway.
Difficulty in Product Purification Co-elution with Boron-Containing Byproducts- Perform an acidic or basic wash during the workup to remove boronic acid residues.- Consider converting the boronic acid to a MIDA boronate, which is often crystalline and easier to separate.

Data Presentation: Comparison of Reaction Parameters

The choice of base, ligand, and boronic acid surrogate can significantly impact the yield of the Suzuki-Miyaura coupling. The following tables provide a summary of quantitative data from various studies to guide your optimization.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseSubstrate 1Substrate 2Catalyst/LigandSolventYield (%)Reference
Na₂CO₃4-IodotoluenePhenylboronic acidPd/Fe₂O₃EtOH/H₂O98[1]
K₂CO₃4-IodotoluenePhenylboronic acidPd/Fe₂O₃EtOH/H₂O95[1]
K₃PO₄4-IodotoluenePhenylboronic acidPd/Fe₂O₃EtOH/H₂O92[1]
NaOH4-IodotoluenePhenylboronic acidPd/Fe₂O₃EtOH/H₂O85[1]
KOHAryl bromidesn-Alkylboronic acidPd(dppf)Cl₂THF70-90[2]
Cs₂CO₃Aryl bromidesn-Alkylboronic acidPdCl(C₃H₅)(dppb)TolueneGood[3]
KOMeN-Cbz-4-bromopiperidinePhenylboronic acid neopentyl glycol esterCoBr₂ / DMCyDADMAOptimal[4]

Note: Yields are highly substrate-dependent and the data presented is for comparative purposes.

Table 2: Comparison of Ligands for C(sp²)-C(sp³) Suzuki-Miyaura Coupling

LigandSubstrate 1Substrate 2CatalystBaseSolventYield (%)Reference
DMCyDAN-Cbz-4-bromopiperidinePhenylboronic acid neopentyl glycol esterCoBr₂KOMeDMAOptimal[5]
P(t-Bu)₂MeAlkyl bromidesArylboronic acidsPd(OAc)₂KOt-Butert-amyl alcoholup to 85[6]
XPhosAryl chloridesn-Butylboronic acidPd₂(dba)₃K₃PO₄Toluene/H₂OGood[7]
SPhosAryl chloridesn-Butylboronic acidPd₂(dba)₃K₃PO₄Toluene/H₂OGood[7]
Tri(1-adamantyl)phosphinep-Chlorophenyl triflatePhenylboronic acidPd₂(dba)₃K₃PO₄DioxaneHigh Selectivity[8]

Note: "Optimal" and "Good" are reported as in the source, specific yield percentages may vary.

Table 3: Yield Comparison of Alkylboronic Acid Surrogates

Boron ReagentSubstrate 1Substrate 2Catalyst/LigandBaseSolventYield (%)Reference
n-Alkylboronic AcidAlkenyl triflates-Pd(dppf)Cl₂Cs₂CO₃THF/H₂OLow (initially)[3]
n-Alkylboronic Acid with Ag₂OAryl halides-Pd(dppf)Cl₂K₂CO₃THFHigh[9]
Potassium AlkyltrifluoroborateAryl triflates-PdCl₂(dppf)Cs₂CO₃THF/H₂O84[10]
Alkylboronic Acid Pinacol EsterAryl halides-Pd(OAc)₂ / Ad₂PnBuLiOtBuDioxane/H₂Oup to 94[11]
Alkyl MIDA BoronateAryl halides-Pd catalystMild aq. baseTHFSlow release[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Alkylboronic Acid

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), alkylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of an Alkylboronic Acid Pinacol Ester

  • In a round-bottom flask, suspend the alkylboronic acid (1.0 equiv) and pinacol (1.0 equiv) in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Add a drying agent such as anhydrous magnesium sulfate (MgSO₄).

  • Stir the mixture at room temperature for several hours to overnight.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • The product can often be purified by flash column chromatography on silica gel.

Protocol 3: Preparation of an Alkyl MIDA Boronate

  • To a solution of the alkylboronic acid (1.0 equiv) in a suitable solvent (e.g., DMSO), add N-methyliminodiacetic acid (MIDA).

  • Heat the mixture under Dean-Stark conditions to remove water azeotropically.

  • Alternatively, a milder method involves heating the boronic acid with MIDA anhydride in anhydrous dioxane.

  • The MIDA boronate often precipitates from the reaction mixture and can be isolated by filtration.

Protocol 4: Preparation of a Potassium Alkyltrifluoroborate

  • Dissolve the alkylboronic acid in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Stir the mixture at room temperature. The potassium alkyltrifluoroborate salt will typically precipitate out of the solution.

  • Isolate the solid by filtration, wash with cold methanol and then ether, and dry under vacuum.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(L2)->Product (Ar-R) Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield in Alkylboronic Acid Coupling start Low or No Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions solution_reagents Use Fresh Reagents Degas Solvents check_reagents->solution_reagents protodeboronation Significant Protodeboronation? check_conditions->protodeboronation solution_conditions Ensure Rigorous Inert Atmosphere Optimize Temperature check_conditions->solution_conditions slow_reaction Sluggish Reaction? protodeboronation->slow_reaction No solution_protodeboronation Use Milder Base Lower Temperature Anhydrous Conditions Use Boronic Acid Surrogate protodeboronation->solution_protodeboronation Yes solution_slow_reaction Optimize Catalyst/Ligand Increase Temperature Stronger Base Use Boronic Acid Surrogate slow_reaction->solution_slow_reaction Yes

Caption: A logical workflow for diagnosing and addressing low yields.

Boronic_Acid_Surrogates Strategies to Stabilize Alkylboronic Acids Alkylboronic_Acid Alkyl-B(OH)₂ Prone to Protodeboronation Surrogates More Stable Surrogates Alkylboronic_Acid->Surrogates Pinacol_Ester Pinacol Ester (Bpin) - More stable - Chromatographable Surrogates->Pinacol_Ester MIDA_Boronate MIDA Boronate - Highly stable solid - Slow release of boronic acid Surrogates->MIDA_Boronate Trifluoroborate Potassium Trifluoroborate (BF₃K) - Crystalline, air-stable solid - Slow release Surrogates->Trifluoroborate

Caption: Common, more stable surrogates for reactive alkylboronic acids.

References

catalyst selection for difficult Suzuki couplings

Author: BenchChem Technical Support Team. Date: December 2025

Starting Catalyst Research

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Technical Support Center: (4-Bromobutyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromobutyl)boronic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary challenges with this compound in Suzuki-Miyaura coupling stem from its bifunctional nature, possessing both a reactive boronic acid and a terminal alkyl bromide. Key issues include:

  • Low Yields: This can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions (solvent, base, temperature), and degradation of the boronic acid.

  • Side Reactions: The presence of the bromobutyl group can lead to competing intramolecular or intermolecular reactions. Additionally, common side reactions for boronic acids, such as protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling, can occur.

  • Protodeboronation: This is a common side reaction for boronic acids, especially under harsh basic conditions or in the presence of water.

  • Intramolecular Cyclization: The terminal bromide can react intramolecularly with the boronic acid moiety or its derivatives under certain conditions, leading to the formation of cyclic byproducts.

  • Intermolecular Reactions: The alkyl bromide can react with nucleophiles present in the reaction mixture, including the base or other starting materials.

Q2: How does the choice of solvent impact the outcome of reactions with this compound?

A2: The solvent plays a critical role in determining the reaction's success by influencing the solubility of reagents, the stability of the catalyst, and the rates of competing reaction pathways.

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are commonly used for Suzuki-Miyaura couplings. They generally offer good solubility for both the organic substrates and the palladium catalyst complexes. A mixture with water is often employed to dissolve the inorganic base.

  • Polar Protic Solvents (e.g., Alcohols, Water): While often used in combination with aprotic solvents, using high concentrations of protic solvents can lead to issues. They can solvate and deactivate nucleophiles, which can be problematic for the reactivity of the alkyl bromide.[1][2] Additionally, they can be a source of protons for protodeboronation.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These may be used but can present solubility challenges for the base and the boronic acid itself.

Q3: What is protodeboronation and how can it be minimized?

A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction reduces the yield of the desired coupled product. To minimize protodeboronation:

  • Use Anhydrous Conditions: Water is a common proton source for this side reaction, so using anhydrous solvents and reagents can be beneficial.

  • Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

  • Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent premature degradation. The boronic acid can be regenerated in situ or the ester can be used directly in the coupling reaction.

Troubleshooting Guide

Issue 1: Low to no yield of the desired Suzuki-Miyaura coupling product.

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Possible Cause: Oxygen contamination.

    • Solution: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[3] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Possible Cause: Inappropriate solvent or base combination.

    • Solution: The choice of solvent and base is crucial and often interdependent. Screen different solvent systems (e.g., dioxane/water, THF/water, DMF) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The base must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions.[4]

  • Possible Cause: Poor solubility of reagents.

    • Solution: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system.

Issue 2: Formation of significant side products related to the bromobutyl chain.

  • Possible Cause: Intramolecular cyclization.

    • Solution: This is more likely in polar solvents that can stabilize charged intermediates. Using less polar, aprotic solvents may disfavor this pathway. Lowering the reaction temperature can also help. The formation of 5- and 6-membered rings through intramolecular reactions is often kinetically favored.[5][6]

  • Possible Cause: Intermolecular reaction of the alkyl bromide.

    • Solution: The bromide can react with the basic medium or other nucleophiles. Using a weaker, non-nucleophilic base can mitigate this. Polar aprotic solvents are known to enhance the rate of S_N2 reactions, so if intermolecular substitution is an issue, a less polar solvent might be beneficial.[1][3]

Data Presentation

Table 1: Expected Solvent Effects on Suzuki-Miyaura Coupling of this compound

Solvent SystemPolarityExpected Yield of Suzuki ProductLikelihood of ProtodeboronationLikelihood of Side Reactions at C-Br BondGeneral Remarks
Dioxane / H₂O (4:1)Polar Aprotic / ProticGood to ExcellentModerateModerateA standard and often effective system. The water helps dissolve the base.
THF / H₂O (4:1)Polar Aprotic / ProticGoodModerateModerateSimilar to dioxane/water, but THF is more prone to peroxide formation.
DMFPolar AproticModerate to GoodHighHighCan promote higher reaction rates but also increases the risk of side reactions due to its high polarity and coordinating ability.
TolueneNonpolarModerateLowLowMay have solubility issues with the base and boronic acid, potentially leading to slower reaction rates.
Acetonitrile / H₂OPolar Aprotic / ProticModerateModerate to HighHighIts high polarity can favor unwanted nucleophilic substitution at the alkyl bromide.[1]
Methanol / H₂OPolar ProticLow to ModerateHighModerateProtic nature can solvate and deactivate the boronic acid and may lead to significant protodeboronation.[1]

Disclaimer: The quantitative expectations in this table are based on general principles of organic chemistry and may vary depending on the specific reaction conditions (catalyst, base, temperature, and coupling partner).

Experimental Protocols

Detailed Protocol for a General Suzuki-Miyaura Coupling with this compound:

  • Glassware and Atmosphere: All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The reaction should be carried out under an inert atmosphere.

  • Reagent Preparation:

    • In a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Evacuate and backfill the flask with inert gas three times.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required, under a positive flow of inert gas.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Product check_catalyst Check Catalyst Activity - Use fresh catalyst - Consider a different precatalyst start->check_catalyst check_atmosphere Ensure Inert Atmosphere - Degas solvents thoroughly - Purge with Ar or N2 check_catalyst->check_atmosphere check_reagents Verify Reagent Purity & Stoichiometry check_atmosphere->check_reagents side_products Significant Side Products Observed? check_reagents->side_products protodeboronation Protodeboronation Product Detected? side_products->protodeboronation Yes optimize_conditions Optimize Reaction Conditions - Screen solvents and bases - Adjust temperature side_products->optimize_conditions No cbr_reaction Side Reaction at C-Br Bond? protodeboronation->cbr_reaction No anhydrous_conditions Switch to Anhydrous Conditions Use Milder Base (e.g., K2CO3, CsF) protodeboronation->anhydrous_conditions Yes cbr_reaction->optimize_conditions No change_solvent_base Change Solvent/Base Combination - Less polar aprotic solvent - Weaker, non-nucleophilic base cbr_reaction->change_solvent_base Yes anhydrous_conditions->optimize_conditions change_solvent_base->optimize_conditions

Caption: Troubleshooting workflow for this compound reactions.

Competing_Pathways cluster_conditions Reaction Conditions start This compound + Aryl Halide suzuki Desired Suzuki Coupling Product start->suzuki Optimal Conditions intramolecular Intramolecular Cyclization (e.g., Cyclobutylboronic acid deriv.) start->intramolecular Polar Solvents, Higher Temp. intermolecular Intermolecular Reaction at C-Br (e.g., with base or solvent) start->intermolecular Strong Nucleophilic Base, Polar Aprotic Solvent solvent Solvent solvent->suzuki solvent->intramolecular solvent->intermolecular base Base base->suzuki base->intermolecular temperature Temperature temperature->suzuki temperature->intramolecular

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Synthesis of (4-Bromobutyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-bromobutyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, formed from a 4-bromobutyl halide (e.g., 1-bromo-4-chlorobutane or 1,4-dibromobutane), with a trialkyl borate (like trimethyl borate or triisopropyl borate) followed by acidic hydrolysis.[1]

  • Hydroboration: This route utilizes the hydroboration of 4-bromo-1-butene with a hydroborating agent such as catecholborane, followed by hydrolysis of the resulting boronate ester to yield the desired boronic acid.[1]

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, and the inherent nature of boronic acids. Common impurities include:

  • Boroxine: A cyclic trimer anhydride formed by the dehydration of the boronic acid.[1] This is often in equilibrium with the monomeric form in solution.

  • Butane: Formed if the Grignard reagent is quenched by trace amounts of water or other protic sources.

  • Octane-1,8-diylbis(magnesium bromide) or related Wurtz coupling products: Dimeric species resulting from the coupling of the Grignard reagent with the starting alkyl halide.[2][3]

  • Unreacted starting materials: Residual 1-bromo-4-chlorobutane, 1,4-dibromobutane, or 4-bromo-1-butene.

  • Over-addition products: Formation of dibutylborinic acid if two equivalents of the Grignard reagent react with the borate ester.

  • Boric acid: Can be present from the hydrolysis of unreacted borate esters or from degradation of the product.

Q3: My ¹H NMR spectrum looks complex and has broad peaks. What could be the cause?

A3: The complexity and broadness in the NMR spectrum of boronic acids are often due to the presence of boroxines, the cyclic anhydrides.[1] These exist in equilibrium with the monomeric boronic acid, leading to multiple chemical environments and signal broadening. To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the boroxine trimer.

Q4: How can I detect and quantify impurities in my this compound sample?

A4: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • NMR Spectroscopy: ¹H NMR is useful for identifying organic impurities. ¹¹B NMR can provide information about the boron species present, with distinct chemical shifts for boronic acids (~30 ppm) and their corresponding boroxines (~33 ppm).[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities such as butane and unreacted starting materials.[6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity analysis, but care must be taken as on-column hydrolysis of boronate esters (if present) to the boronic acid can occur.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, particularly via the Grignard route.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Poor Grignard Reagent Formation Ensure all glassware is rigorously flame-dried or oven-dried to remove all traces of moisture. Use anhydrous solvents. The magnesium turnings should be activated to remove the passivating magnesium oxide layer. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere.[2][3][8]
Wurtz Coupling Side Reaction This is a major side reaction where the Grignard reagent reacts with the starting alkyl halide.[2][3] To minimize this, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. Avoid high reaction temperatures, as this can favor the coupling reaction.[9]
Grignard Reagent Quenching The Grignard reagent is a strong base and will be quenched by any protic source, including water in the solvent or on the glassware.[8][10] Ensure all components of the reaction are strictly anhydrous.
Incomplete Reaction with Trialkyl Borate The reaction of the Grignard reagent with the borate ester is typically performed at low temperatures (e.g., -78 °C) to prevent over-addition. Ensure the Grignard reagent is added slowly to the borate ester solution and that the reaction is allowed to proceed to completion before workup.
Problem 2: Product is Difficult to Purify
Possible Cause Suggested Solution
Polar Nature of Boronic Acid Boronic acids are polar and can be challenging to purify by standard silica gel chromatography, often resulting in streaking or poor recovery.[1][11] Consider using neutral alumina for column chromatography or employing reversed-phase chromatography.
Presence of Boroxine The presence of boroxine can complicate purification. While often suitable for subsequent reactions, if the pure monomeric acid is required, purification methods that involve an aqueous workup can help to hydrolyze the boroxine back to the boronic acid.
Co-eluting Impurities If impurities have similar polarity to the product, chromatographic separation can be difficult. In such cases, derivatization or recrystallization may be more effective.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, consider derivatization to a more crystalline compound. A common strategy is to form the diethanolamine adduct, which is often a crystalline solid that can be easily purified by recrystallization. The pure boronic acid can then be liberated by treatment with acid.[12]

Experimental Protocols

General Protocol for the Synthesis of this compound via Grignard Reaction

This is a general guideline and may require optimization.

1. Grignard Reagent Formation:

  • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Activate the magnesium by adding a crystal of iodine and gently warming until the iodine color disappears.

  • Add a small portion of anhydrous diethyl ether or THF.

  • Dissolve 1-bromo-4-chlorobutane in anhydrous ether/THF and add it to the dropping funnel.

  • Add a small amount of the 1-bromo-4-chlorobutane solution to initiate the reaction, which is indicated by bubbling and a cloudy appearance of the solution.

  • Once initiated, add the remaining 1-bromo-4-chlorobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.

2. Borylation:

  • In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent to the cold borate solution via cannula or a dropping funnel.

  • Stir the reaction mixture at -78 °C for several hours.

3. Hydrolysis and Work-up:

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by slowly adding a cold aqueous acid solution (e.g., 1 M HCl).

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Diethanolamine Adduct Formation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Add a stoichiometric amount of diethanolamine.

  • The diethanolamine adduct should precipitate as a solid. If not, cooling or adding a non-polar co-solvent (e.g., hexane) may induce crystallization.

  • Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/ether).

  • To recover the pure boronic acid, dissolve the adduct in an aqueous acid solution and extract with an organic solvent.

Visual Guides

impurity_formation start Br-(CH2)4-Cl + Mg grignard Br-(CH2)4-MgCl (Grignard Reagent) start->grignard in ether/THF boronate Br-(CH2)4-B(OR)2 grignard->boronate + B(OR)3 -78 °C butane Butane (from quenching) grignard->butane + H2O wurtz Br-(CH2)8-Br (Wurtz Coupling) grignard->wurtz + Br-(CH2)4-Cl borate B(OR)3 borate->boronate product This compound Br-(CH2)4-B(OH)2 boronate->product H3O+ boroxine Boroxine (Anhydride) product->boroxine - H2O (Dehydration) water H2O

Caption: Impurity formation pathway in the Grignard synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_grignard Problem with Grignard Formation? start->check_grignard check_purification Purification Issue? start->check_purification anhydrous Ensure Anhydrous Conditions check_grignard->anhydrous Yes chromatography Optimize Chromatography (e.g., Neutral Alumina) check_purification->chromatography Yes activate_mg Activate Mg (Iodine, heat) anhydrous->activate_mg slow_addition Slow Addition of Alkyl Halide activate_mg->slow_addition recrystallize Recrystallization chromatography->recrystallize derivatize Derivatize (e.g., Diethanolamine Adduct) recrystallize->derivatize

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

preventing protodeboronation of alkylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkylboronic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a primary focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for my experiments with alkylboronic acids?

A1: Protodeboronation, also known as protodeborylation, is an undesirable side reaction where the carbon-boron (C-B) bond of an alkylboronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This leads to the consumption of your starting material, resulting in lower yields of your desired product and the formation of an alkane byproduct, which can complicate purification. The propensity for an alkylboronic acid to undergo protodeboronation depends on several factors, including the reaction conditions and the structure of the alkyl group.[1]

Q2: What are the primary factors that promote the protodeboronation of alkylboronic acids?

A2: Several key factors can significantly increase the rate of protodeboronation:

  • pH: Both acidic and basic conditions can catalyze protodeboronation. Simple alkylboronic acids are generally most stable at a neutral pH.[1]

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of this undesired side reaction.[2]

  • Choice of Base: Strong bases, particularly hydroxide bases like NaOH and KOH, can significantly accelerate protodeboronation by forming a more reactive boronate species.[2]

  • Prolonged Reaction Times: The longer the alkylboronic acid is exposed to harsh conditions (e.g., high temperature, strong base), the greater the extent of protodeboronation.[2]

Q3: I am observing significant protodeboronation in my Suzuki-Miyaura coupling reaction. What are the first troubleshooting steps I should take?

A3: If you are experiencing low yields due to protodeboronation in a Suzuki-Miyaura coupling, consider the following initial adjustments:

  • Optimize the Base: Switch from strong bases (e.g., NaOH, KOH) to milder, non-hydroxide bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2]

  • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point of 60-80 °C is often recommended.[2]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. While some Suzuki reactions benefit from a small amount of water, excess water will promote protodeboronation.

  • Use a More Stable Boronic Acid Derivative: Consider converting your alkylboronic acid to a more stable form, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) ester, or a trifluoroborate salt. These derivatives often provide a "slow release" of the boronic acid during the reaction, minimizing its concentration and thus the rate of decomposition.[3]

Q4: How do protecting groups like pinacol and MIDA prevent protodeboronation?

A4: Protecting groups form more stable derivatives of the boronic acid.

  • Pinacol esters are formed by reacting the boronic acid with pinacol. They are generally more stable to purification by column chromatography and less susceptible to immediate protodeboronation.[4] However, they can still hydrolyze back to the boronic acid under the reaction conditions.

  • MIDA (N-methyliminodiacetic acid) boronates are highly stable, crystalline solids that are resistant to air, moisture, and chromatography.[5] The MIDA ligand coordinates to the boron atom, making it less susceptible to protodeboronation. The boronic acid can be slowly released from the MIDA ester under basic conditions, allowing it to participate in the desired reaction while keeping its free concentration low.[3]

Q5: My alkylboronic acid appears to be degrading upon storage. What are the best practices for storing these reagents?

A5: Alkylboronic acids can be sensitive to air and moisture. For long-term stability, they should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Some boronic acids can dehydrate to form cyclic trimers called boroxines, which may alter their physical appearance. While boroxines can often be used directly in reactions as they are in equilibrium with the monomeric form, significant degradation can affect stoichiometry and yields.

Troubleshooting Guides

Problem: Low Yield in Suzuki-Miyaura Coupling due to Protodeboronation

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of the corresponding alkane byproduct (from protodeboronation of the alkylboronic acid).

  • Recovery of unreacted starting materials.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Base Selection Strong bases (NaOH, KOH) accelerate protodeboronation.[2] Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2]
High Reaction Temperature Elevated temperatures increase the rate of protodeboronation.[2] Lower the reaction temperature to the minimum required for catalytic activity (e.g., 60-80 °C).[2]
Presence of Excess Water Water acts as a proton source for protodeboronation. Use anhydrous solvents and oven-dried glassware. If water is necessary for the reaction, use the minimum required amount.
Inefficient Catalytic System A slow catalytic cycle exposes the alkylboronic acid to degrading conditions for longer.[2] Use a more active palladium catalyst or ligand system to accelerate the desired coupling reaction. Consider using pre-formed Pd(0) catalysts.[2]
Unstable Alkylboronic Acid The inherent instability of the alkylboronic acid leads to rapid decomposition. Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt before the coupling reaction.[3]
Problem: Difficulty in Purifying Alkylboronic Esters

Symptoms:

  • Streaking or decomposition of the boronic ester on silica gel during column chromatography.

  • Difficulty in separating the desired product from impurities.

Possible Causes and Solutions:

Possible Cause Solution
Hydrolysis on Silica Gel The acidic nature of silica gel can promote the hydrolysis of the boronic ester back to the more polar boronic acid, which then streaks or remains at the baseline. Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Inherent Instability of the Boronic Ester Some boronic esters are inherently less stable. Convert the boronic ester to a more robust derivative, such as a MIDA boronate, which is known to be stable to chromatography.[5]

Quantitative Data

The rate of protodeboronation is highly dependent on the reaction conditions. The following table summarizes the qualitative and semi-quantitative effects of different parameters on the stability of alkylboronic acids.

Parameter Condition Effect on Protodeboronation Rate Recommendation for Minimizing Protodeboronation
pH Acidic (pH < 7)IncreasedMaintain neutral pH.
Neutral (pH ≈ 7)MinimalIdeal for stability.
Basic (pH > 7)Increased, especially with strong basesUse mild, non-hydroxide bases.
Base Strong (e.g., NaOH, KOH)HighAvoid.
Moderate (e.g., K₂CO₃, Cs₂CO₃)ModeratePreferred for many couplings.
Weak (e.g., K₃PO₄, KF)LowOften a good choice to minimize protodeboronation.
Temperature High (e.g., >100 °C)Significantly IncreasedUse the lowest effective temperature.
Moderate (e.g., 60-80 °C)Moderately IncreasedA good starting point for optimization.
Room TemperatureLowIdeal if the desired reaction proceeds.
Solvent Protic (e.g., H₂O, alcohols)Can increase rate due to proton availabilityUse anhydrous aprotic solvents where possible.
Aprotic (e.g., Dioxane, THF, Toluene)Generally lower ratePreferred for sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Alkylboronic Acid with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an alkylboronic acid with an aryl halide, incorporating strategies to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • Alkylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the alkylboronic acid, and the anhydrous base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Heat the mixture to the desired temperature (start with 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protection of an Alkylboronic Acid as a MIDA Boronate

This protocol describes the synthesis of a stable MIDA boronate from an alkylboronic acid.

Materials:

  • Alkylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Dean-Stark apparatus

  • Round-bottom flask

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the alkylboronic acid and N-methyliminodiacetic acid.

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Completion: Monitor the reaction by a suitable analytical technique (e.g., NMR) to confirm the formation of the MIDA boronate.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude MIDA boronate can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Protodeboronation_Pathways cluster_conditions Reaction Conditions cluster_species Boronic Acid Species cluster_products Products Acid Acidic (H+) AlkylBA R-B(OH)2 (Alkylboronic Acid) Acid->AlkylBA H+ catalyst Base Basic (OH-) AlkylBoronate [R-B(OH)3]- (Alkylboronate) Base->AlkylBoronate forms Water Water (H2O) Water->AlkylBoronate proton source AlkylBA->AlkylBoronate + OH- Alkane R-H (Alkane) AlkylBA->Alkane Acid-Catalyzed Protodeboronation BoricAcid B(OH)3 AlkylBA->BoricAcid AlkylBoronate->Alkane Base-Catalyzed Protodeboronation AlkylBoronate->BoricAcid

Caption: General pathways for acid- and base-catalyzed protodeboronation of alkylboronic acids.

Troubleshooting_Workflow Start Low Yield or Significant Byproduct Check_Protodeboronation Suspect Protodeboronation? Start->Check_Protodeboronation Optimize_Base Switch to Milder Base (e.g., K3PO4, K2CO3) Check_Protodeboronation->Optimize_Base Yes Other_Issues Investigate Other Issues (Catalyst, Ligand, etc.) Check_Protodeboronation->Other_Issues No Lower_Temp Lower Reaction Temperature Optimize_Base->Lower_Temp Anhydrous Ensure Anhydrous Conditions Lower_Temp->Anhydrous Protecting_Group Use a Protecting Group (e.g., MIDA, Pinacol) Anhydrous->Protecting_Group Reassess Re-evaluate Reaction Protecting_Group->Reassess

Caption: A logical workflow for troubleshooting low yields suspected to be caused by protodeboronation.

References

Technical Support Center: Purification of Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the purification of boronic acid reaction products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during the purification of your boronic acid reaction products.

Q1: My desired product is contaminated with unreacted boronic acid. How can I remove it?

A1: The removal of excess boronic acid is a common challenge due to its polarity and potential for co-elution with polar products. Here are several effective strategies:

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts under basic conditions, increasing their aqueous solubility.

    • Troubleshooting:

      • If your product is stable to basic conditions, wash your organic reaction mixture with an aqueous base (e.g., 1-2 M NaOH).[1][2] The boronic acid will partition into the aqueous layer as the boronate salt.[2]

      • After extraction, neutralize the aqueous layer and back-extract with an organic solvent if you need to recover the boronic acid.

      • Be cautious if your product contains acidic functional groups, as it may also be extracted into the aqueous base.[1]

  • Sorbitol Extraction: This method leverages the ability of diols to form stable complexes with boronic acids.

    • A sorbitol extraction can pull the free boronic acid into the aqueous layer, leaving the desired, less polar product in the organic layer.[3]

  • Scavenger Resins: Solid-supported scavengers can selectively bind to and remove boronic acids from a reaction mixture.

    • Silica-based scavengers containing diethanolamine (DEAM) or diol functionalities (e.g., SiliaBond DEAM, SiliaBond Diol) are highly effective for sequestering boronic acids.[4][5][6]

Q2: I'm observing significant streaking and poor recovery of my boronic acid-containing product during silica gel column chromatography. What is causing this and how can I fix it?

A2: Boronic acids and their derivatives often interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, tailing, and sometimes decomposition.[7][8][9] Here are some solutions:

  • Use of Modified Silica Gel:

    • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters, leading to improved elution and recovery.[10][11][12]

    • Neutralized Silica Gel: Using neutralized silica gel can sometimes mitigate the issues caused by the acidity of standard silica gel.

  • Alternative Stationary Phases:

    • Neutral Alumina: For some compounds, particularly boronate esters, neutral alumina can be a good alternative to silica gel, allowing for elution with non-polar solvents like hexane.[13]

    • Reverse-Phase Chromatography (C18): For polar boronic acids, reverse-phase chromatography using a C18 column with solvents like acetonitrile/water or methanol/water can be effective.[7][9] However, some compounds may still exhibit streaking or decomposition.[7][9]

  • Solvent System Modification:

    • Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve peak shape and recovery, provided it doesn't affect your product's stability.[13]

Q3: My boronic acid product seems to be decomposing during purification. What are the common degradation pathways and how can I avoid them?

A3: Boronic acids can be susceptible to several degradation pathways, particularly under certain purification conditions.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by acidic or basic conditions.[14]

    • Mitigation: Minimize exposure to strong acids or bases. If an acid/base wash is necessary, perform it quickly and at low temperatures.

  • Oxidation: Boronic acids can be oxidized, especially aliphatic ones.[15]

    • Mitigation: Handle reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.

  • Formation of Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[7] This can complicate purification and analysis (e.g., NMR).

    • Mitigation: While difficult to prevent entirely, adding a small amount of water during purification or to the NMR sample can help hydrolyze the boroxine back to the monomeric boronic acid.[7]

Q4: Are there methods to derivatize my boronic acid to make it easier to purify?

A4: Yes, derivatization is a powerful strategy to improve the stability and chromatographic behavior of boronic acids.

  • Formation of Pinacol Esters: Converting the boronic acid to its pinacol boronate ester is a very common technique. These esters are generally more stable, less polar, and behave much better during silica gel chromatography than the free boronic acids.[16] They can often be used directly in subsequent reactions like Suzuki-Miyaura couplings.[16]

  • Diethanolamine Adduct Formation: Reacting the boronic acid with diethanolamine can form a crystalline adduct that precipitates from solution, allowing for purification by filtration.[3][7][9] The free boronic acid can then be regenerated by treatment with acid.[7][9][17]

  • Conversion to Trifluoroborate Salts (R-BF3K): Potassium trifluoroborate salts are often highly crystalline, stable solids that are easy to handle and purify by recrystallization.[3] They can be readily converted back to the boronic acid if needed.

Purification Method Efficiency Comparison

The following table summarizes the general applicability and efficiency of various purification techniques for boronic acid reaction products. The actual efficiency will be substrate-dependent.

Purification TechniqueTarget ImpurityTypical RecoveryKey AdvantagesCommon Issues
Acid-Base Extraction Unreacted Boronic AcidGood to ExcellentSimple, scalable, and cost-effective.Product must be stable to the pH conditions; not suitable for products with acidic/basic functionality.
Recrystallization Various impuritiesVariableCan provide very high purity for crystalline products; scalable.[13][18]Product must be a solid; finding a suitable solvent system can be challenging.[13]
Silica Gel Chromatography Various impuritiesPoor to GoodWidely available and understood.Strong interaction with boronic acids leading to streaking, tailing, and decomposition.[7][9]
Modified Silica Gel Chromatography (Boric Acid treated) Various impuritiesGoodSuppresses over-adsorption of boronate esters, improving recovery.[10][11][12]May have lower resolution than standard silica gel.[11]
Reverse-Phase (C18) Chromatography Polar impuritiesGoodEffective for highly polar boronic acids.[7][9]Can be difficult to remove water from the final product; some compounds may still streak or decompose.[7][9]
Scavenger Resins (e.g., Si-DEAM, Si-Diol) Boronic AcidsExcellentHigh selectivity for boronic acids; simple filtration workup.[4][5][6]Cost of the scavenger resin.
Derivatization (e.g., Pinacol Ester, DEA Adduct) Various impuritiesGood to ExcellentImproves stability and chromatographic behavior; allows for easier handling.[3][7][9][16]Requires additional reaction and deprotection steps.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction to Remove Unreacted Boronic Acid

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The boronic acid will be in the aqueous layer as its sodium boronate salt.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel for Column Chromatography

This protocol is adapted from Hitosugi et al.[12]

  • Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).

  • Add silica gel to this solution to form a slurry. For example, immerse 100 g of silica gel in 550 mL of the 5% boric acid solution.[12]

  • Gently shake the slurry for 1 hour.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with fresh solvent (e.g., 600 mL of ethanol).[12]

  • Dry the silica gel in a vacuum oven at 60°C for 1.5 hours before use.[12]

Visual Guides

The following diagrams illustrate common workflows for purification and troubleshooting.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction Remove polar impurities/boronic acid scavenger Scavenger Resin start->scavenger Selective removal of boronic acid derivatization Derivatization start->derivatization Improve stability/ chromatographic behavior chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization If solid product Purified Product chromatography->product recrystallization->product scavenger->product derivatization->chromatography

Caption: General purification workflow for boronic acid reaction products.

Troubleshooting_Chromatography cluster_solutions Potential Solutions cluster_sol1_options cluster_sol2_options cluster_sol3_options issue Issue: Streaking/Poor Recovery on Silica Gel sol1 Switch Stationary Phase issue->sol1 sol2 Modify Silica Gel issue->sol2 sol3 Derivatize Analyte issue->sol3 opt1a Neutral Alumina sol1->opt1a opt1b Reverse Phase (C18) sol1->opt1b opt2a Boric Acid Impregnation sol2->opt2a opt3a Convert to Pinacol Ester sol3->opt3a opt3b Form DEA Adduct sol3->opt3b

Caption: Troubleshooting guide for chromatography of boronic acids.

References

Validation & Comparative

Characterization of (4-Bromobutyl)boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromobutyl)boronic acid and its derivatives are versatile bifunctional reagents that have garnered significant interest in organic synthesis and drug discovery. Their unique structure, featuring both a reactive boronic acid moiety and a terminal bromine atom, allows for sequential and orthogonal chemical transformations. This guide provides a comprehensive comparison of this compound with its derivatives and other halogenated analogs, supported by available experimental data and detailed analytical protocols.

Performance Comparison of Halogenated Alkylboronic Acids

The choice of a halogenated alkylboronic acid derivative can significantly impact reaction outcomes in various synthetic applications, including the widely used Suzuki-Miyaura cross-coupling reaction. While a direct, comprehensive side-by-side comparison under identical conditions is not extensively documented, the following tables summarize key characterization data gathered from various sources for this compound and its chloro and iodo analogs, as well as their common ester derivatives.

Table 1: Comparison of Physical and Spectroscopic Properties of (4-Halogenobutyl)boronic Acids

PropertyThis compound(4-Chlorobutyl)boronic acid(4-Iodobutyl)boronic acid
Molecular Formula C4H10BBrO2C4H10BClO2C4H10BIO2
Molecular Weight 180.84 g/mol 136.34 g/mol 227.84 g/mol
Appearance SolidData not availableData not available
¹H NMR (CDCl₃, δ ppm) Data not availableData not availableData not available
¹³C NMR (CDCl₃, δ ppm) Data not availableData not availableData not available
¹¹B NMR (CDCl₃, δ ppm) ~34 (broad singlet)[1]Data not availableData not available
Mass Spec. (m/z) Predicted [M+H]⁺: 181.00Predicted [M+H]⁺: 137.05[2]Data not available

Table 2: Comparison of Spectroscopic Properties of Pinacol Esters

PropertyThis compound pinacol ester(4-Chlorobutyl)boronic acid pinacol ester(4-Iodobutyl)boronic acid pinacol ester
¹H NMR (CDCl₃, δ ppm) ~3.41 (t), 1.87 (m), 1.55 (m), 1.25 (s), 0.81 (t)Data not availableData not available
¹³C NMR (CDCl₃, δ ppm) ~83.2, 37.7, 30.8, 28.9, 24.8, ~5.7 (br, C-B)[1]Data not availableData not available
¹¹B NMR (CDCl₃, δ ppm) ~34.2 (broad singlet)[1]Data not availableData not available

Table 3: Comparison of Spectroscopic Properties of MIDA Esters

PropertyThis compound MIDA ester(4-Chlorobutyl)boronic acid MIDA ester(4-Iodobutyl)boronic acid MIDA ester
¹H NMR (DMSO-d₆, δ ppm) Data not availableData not availableData not available
¹³C NMR (DMSO-d₆, δ ppm) Data not availableData not availableData not available
¹¹B NMR (DMSO-d₆, δ ppm) ~10.43[3]Data not availableData not available

Note: The NMR data for the pinacol and MIDA esters are based on closely related alkylboronic acid esters and may vary slightly for the specific (4-halogenobutyl) derivatives.

Experimental Protocols

Accurate characterization of boronic acid derivatives is crucial for their effective use. The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of boronic acid derivatives.

Workflow for NMR Analysis:

Caption: General workflow for NMR analysis of boronic acid derivatives.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Analysis: The spectrum of this compound and its derivatives will show characteristic signals for the butyl chain protons. The chemical shifts and coupling constants provide information about the connectivity of the atoms.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use a more concentrated sample (20-50 mg) in 0.5-0.7 mL of solvent.

    • Acquisition: Acquire a proton-decoupled spectrum.

    • Analysis: The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.[1]

  • ¹¹B NMR Spectroscopy:

    • Sample Preparation: Dissolve the sample in a quartz NMR tube to avoid background signals from borosilicate glass.

    • Acquisition: Use a spectrometer equipped with a boron probe.

    • Analysis: The chemical shift is indicative of the coordination state of the boron atom. Trigonal boronic acids and esters typically resonate around δ 30-35 ppm, while tetracoordinate boronate species appear at higher field (δ 5-15 ppm).[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation Direct_Infusion Direct Infusion ESI Electrospray Ionization (ESI) LC_MS LC-MS LC_MS->ESI GC_MS GC-MS (after derivatization) EI Electron Ionization (EI) GC_MS->EI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer EI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Determine m/z of molecular ion and fragment ions Spectrum->Analysis

Caption: General workflow for mass spectrometry analysis of boronic acids.

  • Technique: Electrospray Ionization (ESI) is commonly used for the analysis of polar molecules like boronic acids. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester (e.g., trimethylsilyl ester) is often necessary.

  • Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. For halogenated compounds, the isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) or chlorine (³⁵Cl/³⁷Cl ≈ 3:1) is a key diagnostic feature.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.

Xray_Workflow Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Crystal_Selection Selection of a suitable single crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

References

A Comparative Guide to the NMR Analysis of (4-Bromobutyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) analysis of reactions involving (4-bromobutyl)boronic acid and its derivatives. We present experimental data, detailed protocols, and a comparative look at alternative reagents to assist researchers in monitoring and characterizing these important chemical transformations.

Introduction to this compound in Synthesis

This compound is a versatile bifunctional reagent in organic synthesis. Its boronic acid moiety allows for participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Simultaneously, the bromoalkyl chain provides a handle for subsequent nucleophilic substitution or other transformations. This dual reactivity makes it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates. Careful monitoring of its reactions is crucial for optimizing reaction conditions and ensuring the desired product formation. NMR spectroscopy is an indispensable tool for this purpose, providing detailed structural information throughout the course of a reaction.

NMR Analysis of Key Reactions

The two primary reactive sites of this compound and its derivatives—the C-B bond and the C-Br bond—can be effectively monitored by ¹H, ¹³C, and ¹¹B NMR spectroscopy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp³) bonds. The reaction of an alkylboronic acid derivative, such as the pinacol ester of this compound, with an aryl halide provides a powerful method for introducing an alkyl chain onto an aromatic ring.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound pinacol ester with 4-Iodotoluene

In a nitrogen-filled glovebox, a vial is charged with 4-iodotoluene (1.0 equiv.), this compound pinacol ester (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and Cs₂CO₃ (2.0 equiv.). Anhydrous 1,4-dioxane is added, and the vial is sealed. The reaction mixture is then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The starting materials and the product are analyzed by ¹H, ¹³C, and ¹¹B NMR.

Table 1: Comparative ¹H NMR Data for the Suzuki-Miyaura Coupling of Butylboronic Acid Derivatives

Compoundδ (ppm) for -CH₂-Br/Clδ (ppm) for Ar-CH₂-δ (ppm) for other butyl protonsδ (ppm) for pinacol/diol protons
This compound pinacol ester (starting material)~3.40 (t)-~1.85 (m), ~1.50 (m), ~0.80 (t)~1.25 (s)
4-(4-Bromobutyl)toluene (product)~3.41 (t)~2.58 (t)~1.80 (m), ~1.65 (m)-
(4-Chlorobutyl)boronic acid pinacol ester (alternative)~3.55 (t)-~1.80 (m), ~1.55 (m), ~0.85 (t)~1.25 (s)
4-(4-Chlorobutyl)toluene (alternative product)~3.57 (t)~2.60 (t)~1.75 (m), ~1.60 (m)-

Table 2: Comparative ¹³C NMR Data for the Suzuki-Miyaura Coupling of Butylboronic Acid Derivatives

Compoundδ (ppm) for -CH₂-Br/Clδ (ppm) for Ar-CH₂-δ (ppm) for other butyl carbonsδ (ppm) for pinacol carbons
This compound pinacol ester (starting material)~34.0-~32.5, ~25.0, (C-B not observed)~83.0, ~24.8
4-(4-Bromobutyl)toluene (product)~33.8~35.2~33.1, ~30.5-
(4-Chlorobutyl)boronic acid pinacol ester (alternative)~45.0-~29.5, ~20.0, (C-B not observed)~83.1, ~24.8
4-(4-Chlorobutyl)toluene (alternative product)~44.9~35.0~30.0, ~29.0-
Esterification with Diols

Boronic acids readily undergo esterification with diols to form boronate esters. This reaction is often performed to protect the boronic acid, improve its stability, or modify its reactivity. Pinacol is a commonly used diol, but simpler diols like ethylene glycol can also be employed. The formation of the boronate ester can be conveniently monitored by NMR.

Experimental Protocol: Esterification of this compound with Ethylene Glycol

To a solution of this compound (1.0 equiv.) in toluene, ethylene glycol (1.1 equiv.) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by ¹H and ¹¹B NMR until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude 2-(4-bromobutyl)-1,3,2-dioxaborolane.

Table 3: Comparative ¹H and ¹¹B NMR Data for Boronate Ester Formation

Compoundδ (ppm) for -CH₂-Brδ (ppm) for dioxaborolane/dioxaborinane protons¹¹B NMR δ (ppm)
This compound~3.40 (t)-~30 (broad)
2-(4-Bromobutyl)-1,3,2-dioxaborolane (product)~3.42 (t)~4.25 (s)~32 (broad)
This compound pinacol ester (alternative)~3.40 (t)~1.25 (s)~34 (broad)

Comparative Analysis with Alternatives

(4-Chlorobutyl)boronic acid and its esters serve as common alternatives to their bromo- counterparts. The choice between these reagents often depends on the desired reactivity in subsequent steps, with the C-Br bond being generally more reactive towards nucleophilic substitution than the C-Cl bond. From an NMR perspective, the chemical shifts of the protons and carbons alpha to the halogen are different, providing a clear distinction. As seen in Tables 1 and 2, the -CH₂-Cl signals appear at a slightly downfield chemical shift compared to the -CH₂-Br signals.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a reaction involving this compound or its derivatives.

reaction_monitoring_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring NMR Analysis cluster_outcome Results start_reagent This compound derivative reaction Reaction Setup (Solvent, Catalyst, Base) start_reagent->reaction start_partner Coupling Partner (e.g., Aryl Halide or Diol) start_partner->reaction nmr_analysis Acquire NMR Spectra (¹H, ¹³C, ¹¹B) reaction->nmr_analysis Time points product Purified Product nmr_analysis->product Complete Conversion incomplete Incomplete Reaction / Byproducts nmr_analysis->incomplete Incomplete Conversion final_char Final Structural Confirmation product->final_char Characterization incomplete->reaction Optimization

A typical workflow for monitoring boronic acid reactions using NMR.

Conclusion

NMR spectroscopy is a powerful and essential tool for the analysis of reactions involving this compound and its analogues. By carefully analyzing the ¹H, ¹³C, and ¹¹B NMR spectra, researchers can effectively monitor reaction progress, identify starting materials, intermediates, and products, and quantitatively assess the outcome of the transformation. This guide provides a foundational understanding and practical data to aid in the successful application of these valuable synthetic building blocks.

Mass Spectrometry of (4-Bromobutyl)boronic Acid Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (4-Bromobutyl)boronic acid in their synthetic workflows, accurate and efficient characterization of its reaction products is paramount. Mass spectrometry serves as a cornerstone analytical technique for this purpose. However, the inherent properties of boronic acids present unique challenges to mass spectrometric analysis. This guide provides a comparative overview of mass spectrometry techniques for the analysis of this compound products, supported by experimental data and detailed protocols.

The Challenge of Analyzing Boronic Acids

Direct mass spectrometric analysis of boronic acids, including this compound, is often hindered by their propensity to undergo dehydration in the gas phase, leading to the formation of cyclic trimers known as boroxines. This phenomenon can complicate spectral interpretation and suppress the desired molecular ion signal. To circumvent this issue, derivatization is a commonly employed and often necessary strategy.

Derivatization: A Key Step for Robust Analysis

Conversion of the boronic acid moiety to a more stable derivative, such as a boronate ester, is a standard practice that enhances volatility and prevents boroxine formation, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A widely used derivatizing agent is pinacol (2,3-dimethyl-2,3-butane-diol), which reacts with the boronic acid to form a stable cyclic pinacol ester.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the quality and type of data obtained. Below is a comparison of commonly used methods for the analysis of this compound products.

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Mandatory (e.g., pinacol ester)Provides detailed fragmentation patterns upon Electron Ionization (EI).Excellent chromatographic separation, high reproducibility, and extensive fragmentation for structural elucidation.Requires derivatization; not suitable for thermally labile or non-volatile compounds.
Electrospray Ionization-Mass Spectrometry (ESI-MS) OptionalTypically forms protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. Can be coupled with Liquid Chromatography (LC-MS).Soft ionization technique suitable for polar and thermally labile compounds; direct analysis of reaction mixtures is often possible.Can be complicated by adduct formation and in-source reactions; may not provide extensive fragmentation without tandem MS (MS/MS).
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) OptionalOften forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.High sensitivity, tolerance to salts, and suitable for complex mixtures. Some matrices can act as in-situ derivatizing agents.Requires a suitable matrix; spectral interpretation can be complex.

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound Pinacol Ester

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Following derivatization to its pinacol ester, this compound can be readily analyzed by GC-MS, yielding reproducible fragmentation patterns that are invaluable for structural confirmation.

Predicted Fragmentation Pattern

While a publicly available mass spectrum for this compound pinacol ester is not readily found, a plausible fragmentation pattern can be predicted based on the established fragmentation rules for alkyl halides and esters. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum.

Table 1: Predicted Key Fragments for this compound Pinacol Ester

m/z (for 79Br isotope)Proposed FragmentComments
262/264[M]⁺Molecular ion peak, showing the isotopic pattern of one bromine atom.
247/249[M - CH₃]⁺Loss of a methyl group from the pinacol moiety.
183[M - Br]⁺Loss of the bromine atom.
167[M - C₄H₈Br]⁺Cleavage of the butyl chain.
127[C₄H₈Br]⁺Bromobutyl cation.
100[C₆H₁₂O₂B]⁺Pinacol boronate fragment.
57[C₄H₉]⁺Butyl cation.

Analysis of a Common Reaction Product: Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. For instance, its reaction with an aryl halide, such as 4-vinylpyridine, would yield 4-(4-(pyridin-4-yl)butyl)pyridine. The mass spectrometric analysis of such products is crucial for confirming the success of the reaction.

Table 2: Predicted Mass Spectrometric Data for a Suzuki Coupling Product

CompoundFormulaMolecular WeightExpected [M+H]⁺ (ESI-MS)
This compound pinacol esterC₁₀H₂₀BBrO₂262.98 g/mol 263.08
4-VinylpyridineC₇H₇N105.14 g/mol 106.06
4-(4-(Pyridin-4-yl)butyl)pyridineC₁₄H₁₆N₂212.29 g/mol 213.14

Experimental Protocols

Derivatization of this compound to its Pinacol Ester for GC-MS Analysis

Materials:

  • This compound

  • Pinacol

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous diethyl ether.

  • Add 1.0 to 1.2 equivalents of pinacol to the solution.

  • Add 1.5 equivalents of anhydrous magnesium sulfate to act as a drying agent.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the magnesium sulfate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound pinacol ester.

  • The product can be purified by distillation or column chromatography if necessary.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

LC-ESI-MS Analysis Protocol for Suzuki Coupling Product

Instrumentation:

  • Liquid chromatograph coupled to an electrospray ionization mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Mass Range: m/z 100-1000

Visualizing the Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and its Suzuki coupling product.

MassSpec_Workflow cluster_start Starting Material Analysis cluster_reaction Synthetic Transformation cluster_product Product Analysis start_material This compound derivatization Derivatization (Pinacol Ester Formation) start_material->derivatization React with Pinacol suzuki_coupling Suzuki-Miyaura Coupling start_material->suzuki_coupling Reactant gcms_analysis GC-MS Analysis derivatization->gcms_analysis Inject into GC-MS data_analysis1 Structural Confirmation (Fragmentation Pattern) gcms_analysis->data_analysis1 Obtain Mass Spectrum reaction_product Coupling Product suzuki_coupling->reaction_product aryl_halide Aryl Halide (e.g., 4-vinylpyridine) aryl_halide->suzuki_coupling Reactant lcms_analysis LC-MS Analysis reaction_product->lcms_analysis Inject into LC-MS data_analysis2 Molecular Weight Confirmation ([M+H]⁺) lcms_analysis->data_analysis2 Obtain Mass Spectrum

A Comparative Analysis of (4-Bromobutyl)boronic Acid and Other Alkylboronic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (4-Bromobutyl)boronic acid with other common short-chain alkylboronic acids, namely Methylboronic acid, Ethylboronic acid, and Propylboronic acid. The focus is on their physical properties, stability, and performance in synthetic applications, particularly the Suzuki-Miyaura cross-coupling reaction. This document aims to assist researchers in selecting the most suitable reagent for their specific synthetic needs by providing supporting experimental data and detailed protocols.

Introduction to Alkylboronic Acids

Organoboron compounds, particularly boronic acids, are indispensable reagents in modern organic synthesis.[1][2] Their stability, low toxicity, and versatility in forming carbon-carbon and carbon-heteroatom bonds have established them as crucial building blocks.[2][3][4] Among these, alkylboronic acids are vital for introducing alkyl chains, a common motif in pharmaceutical compounds.[3]

This guide compares this compound, a unique bifunctional reagent, with a homologous series of simple alkylboronic acids. While methyl-, ethyl-, and propylboronic acid primarily serve to introduce their respective alkyl groups, this compound offers dual reactivity. It possesses a boronic acid moiety for coupling reactions and a terminal bromine atom that can undergo subsequent nucleophilic substitution, enabling more complex, multi-step synthetic strategies.[1][5]

Physical and Chemical Properties

The physical state, solubility, and stability of boronic acids are critical factors for their handling, storage, and reactivity. Alkylboronic acids are typically white solids, though their melting points and solubility can vary. A key characteristic is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can affect stoichiometry and reactivity.[6] They are also known to be hygroscopic and sensitive to air and moisture, often requiring storage under an inert atmosphere.[6][7]

PropertyThis compoundMethylboronic acidEthylboronic acidPropylboronic acid
Molecular Formula C₄H₁₀BBrO₂CH₅BO₂[8]C₂H₇BO₂[9]C₃H₉BO₂[10]
Molecular Weight 180.84 g/mol [5]59.86 g/mol [8]73.89 g/mol [6][9]87.91 g/mol [10][11]
Appearance Solid[5]White to light yellow crystal powder[7][12]White to slightly yellow crystalline powder[6][13]Solid[11]
Melting Point Not specified91-94 °C[7][14]84-88 °C or 161-162 °C[6][13]105-108 °C[11]
Boiling Point Not specified141.7 °C (Predicted)[7]154 °C[6][13]170.8 °C[11]
Solubility Not specifiedSoluble in water[7][12]Soluble in water[15]Soluble in Methanol, Acetone[16]
Stability Bifunctional molecule[1]Hygroscopic, sensitive to moisture[7][12]Air and moisture sensitive, hygroscopic[6]-

Note: Melting points of boronic acids can vary due to the presence of their corresponding boroxine anhydrides.[6]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of boronic acid is critical to its success.[3] The reactivity of alkylboronic acids is influenced by factors like steric hindrance and the potential for side reactions. Generally, primary alkylboronic acids are effective coupling partners.[3]

The following table collates representative data for the Suzuki-Miyaura coupling of various alkylboronic acids with aryl bromides. It is crucial to note that yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. The data presented here is for illustrative purposes and is collated from various sources with different reaction conditions.

Alkylboronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Methylboronic acidAryl HalidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~80-95%
Ethylboronic acidAryl HalidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O~75-90%
n-Propylboronic acidAryl HalidePd₂(dba)₃ / XPhosK₃PO₄THF~70-88%
n-Butylboronic acid*4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O92%

The primary value of This compound lies not just in its participation in Suzuki-Miyaura coupling but in its bifunctional nature. The terminal bromide serves as a handle for subsequent transformations.[1] For instance, after the Suzuki-Miyaura coupling, the bromo group can be converted into other functionalities (e.g., amines, azides, ethers, or thiols) via nucleophilic substitution, enabling the synthesis of complex target molecules.[1]

Visualizing Experimental and Logical Frameworks

To better understand the practical application and comparative logic, the following diagrams are provided.

G Diagram 1: General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Combine Aryl Halide, Alkylboronic Acid, and Base prep2 Add Solvent (e.g., Toluene/H2O) prep1->prep2 prep3 Degas Mixture (e.g., Ar sparging) prep2->prep3 react1 Add Pd Catalyst and Ligand prep3->react1 react2 Heat Reaction Mixture (e.g., 80-100 °C) react1->react2 react3 Monitor Progress (TLC or GC/MS) react2->react3 workup1 Cool to RT & Quench react3->workup1 workup2 Phase Separation & Extraction workup1->workup2 workup3 Dry & Concentrate Organic Layer workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4 product Isolated Product workup4->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

G Diagram 2: Comparative Logic of Alkylboronic Acid Selection start Synthetic Goal decision1 Introduce a simple alkyl group? start->decision1 decision2 Need for further functionalization? decision1->decision2 No node_simple Select Simple Alkylboronic Acid (Methyl, Ethyl, Propyl, etc.) decision1->node_simple Yes decision2->node_simple No node_bifunctional Select this compound decision2->node_bifunctional Yes process1 Perform Suzuki-Miyaura Coupling node_simple->process1 process2 Perform Suzuki-Miyaura Coupling node_bifunctional->process2 end1 Final Product process1->end1 process3 Perform Nucleophilic Substitution at Bromo-terminus process2->process3 end2 Final Product with New Functionality process3->end2

Caption: Decision pathway for selecting an appropriate alkylboronic acid based on synthetic strategy.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates and scales.

Materials:

  • Aryl bromide (1.0 equiv)

  • Alkylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the alkylboronic acid (1.2 equiv), and the base (e.g., powdered K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, briefly mix the palladium catalyst and the phosphine ligand, then add them to the Schlenk flask.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., toluene) and degassed water to the flask (a typical ratio is 10:1 organic solvent to water). The reaction mixture should be a suspension.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.[3]

Conclusion

The selection of an alkylboronic acid is highly dependent on the overall synthetic goal.

  • Methyl-, Ethyl-, and Propylboronic Acids are straightforward, effective reagents for introducing small, saturated alkyl groups via Suzuki-Miyaura cross-coupling. Their reactivity is generally high, though consideration must be given to their stability and handling requirements.

  • This compound is a specialized reagent that offers significant advantages for multi-step syntheses. Its bifunctional nature allows it to act as a versatile linker, first participating in a C-C bond formation via its boronic acid group, and then enabling further elaboration through its terminal bromide. This dual reactivity opens pathways to complex molecules that would be more challenging to access with simple alkylboronic acids.

For researchers focused on introducing a simple alkyl moiety, the standard, shorter-chain alkylboronic acids are optimal. However, for those engaged in the development of complex pharmaceuticals or functional materials requiring a linker for subsequent modifications, this compound provides a powerful and efficient synthetic tool.

References

(4-Bromobutyl)boronic Acid: A Versatile Reagent for Efficient N-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of a one-pot sequential amination and intramolecular Suzuki-Miyaura cyclization strategy using (4-Bromobutyl)boronic acid against traditional multi-step methods for the synthesis of N-arylpiperidines reveals significant advantages in terms of reaction efficiency, atom economy, and simplified purification. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic application of this bifunctional reagent, supported by comparative experimental data and detailed protocols.

This compound emerges as a powerful tool in synthetic organic chemistry, particularly for the construction of N-arylpiperidine scaffolds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. Its unique bifunctional nature, possessing both a nucleophilic-accepting boronic acid group and an electrophilic bromobutyl chain, allows for a streamlined one-pot synthesis of N-arylpiperidines from readily available anilines. This approach offers a significant improvement over classical methods that often require multiple steps, including the pre-synthesis of functionalized piperidines and subsequent N-arylation reactions like the Buchwald-Hartwig or Ullmann couplings.

Comparative Analysis: One-Pot Synthesis vs. Traditional Routes

The primary advantage of employing this compound lies in the ability to perform a sequential N-alkylation followed by an intramolecular Suzuki-Miyaura cross-coupling reaction in a single reaction vessel. This strategy significantly reduces the number of synthetic steps, minimizes waste, and simplifies the purification process.

ParameterSequential Amination/Intramolecular Suzuki CouplingBuchwald-Hartwig N-Arylation of PiperidineReductive Amination of N-Aryl-4-piperidones
Starting Materials Aniline, this compoundAryl halide, PiperidineAniline, 4-Piperidone
Number of Steps 1 (One-pot)11
Key Reagents Pd catalyst, BasePd catalyst, Ligand, BaseReducing agent
Overall Yield Good to Excellent (e.g., 85% for N-phenylpiperidine)Good to ExcellentGood
Key Advantages Convergent, bifunctional reagent, high atom economyBroad substrate scopeReadily available starting materials
Key Disadvantages Requires specific bifunctional reagentRequires pre-functionalized piperidine, potential for catalyst/ligand optimizationRequires a ketone precursor

Experimental Protocols

One-Pot Synthesis of N-Phenylpiperidine using this compound

This protocol details the sequential N-alkylation of aniline with the butyl bromide moiety of this compound, followed by a palladium-catalyzed intramolecular Suzuki-Miyaura cyclization.

Materials:

  • Aniline

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add aniline (1.0 equiv), this compound (1.2 equiv), and finely ground potassium phosphate (3.0 equiv).

  • Add anhydrous, degassed 1,4-dioxane to the tube.

  • Stir the mixture at room temperature for 12-16 hours to facilitate the initial N-alkylation.

  • To the reaction mixture, add Palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-phenylpiperidine.

Expected Yield: 85%

Reaction Workflow and Logical Relationships

The synthetic strategy leveraging the dual reactivity of this compound can be visualized as a streamlined workflow compared to more traditional, linear synthetic routes.

cluster_0 One-Pot Synthesis with this compound cluster_1 Traditional Buchwald-Hartwig N-Arylation A Aniline C N-Alkylation A->C B This compound B->C D Intramolecular Suzuki-Miyaura Coupling C->D One-Pot E N-Arylpiperidine D->E F Aryl Halide H Buchwald-Hartwig Coupling F->H G Piperidine G->H I N-Arylpiperidine H->I

Caption: Comparative workflow of N-Arylpiperidine synthesis.

This diagram illustrates the convergent nature of the one-pot synthesis using this compound, where two simple starting materials are combined to form the final product in a single operation. In contrast, the traditional Buchwald-Hartwig amination, while effective, is a linear process that requires the prior availability of the piperidine ring.

The unique reactivity of this compound allows for the sequential formation of two distinct chemical bonds in a controlled manner. The initial N-alkylation proceeds under relatively mild conditions, leveraging the reactivity of the primary amine of aniline with the alkyl bromide. The subsequent intramolecular Suzuki-Miyaura coupling is then triggered by the introduction of a palladium catalyst and heat, facilitating the formation of the carbon-carbon bond that closes the piperidine ring.

start Aniline + this compound step1 N-Alkylation (Room Temperature, Base) start->step1 intermediate N-(4-Arylbutyl)aminophenylboronic acid (in situ) step1->intermediate step2 Pd-Catalyzed Intramolecular Suzuki-Miyaura Coupling (Heat) intermediate->step2 product N-Arylpiperidine step2->product

Caption: Sequential reaction pathway in the one-pot synthesis.

limitations of (4-Bromobutyl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Limitations

I'm currently immersed in Google searches, focusing on the limitations of (4-Bromobutyl)boronic acid in cross-coupling. I'm especially interested in side reactions, stability hiccups, and potentially better alternative reagents. The goal is to get a handle on what might make this compound less than ideal for our purposes.

Analyzing Options

I've started gathering data from peer-reviewed journals, specifically comparing this compound to other organoboron reagents in cross-coupling reactions. I'm focusing on Suzuki-Miyaura reactions for now, but I'll broaden the scope. I'm also digging into experimental protocols to understand the practical challenges of using this compound.

Narrowing the Focus

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Investigating Limitations

I'm currently focused on the limitations of this compound in cross-coupling reactions. I'm aiming to create a comprehensive guide, specifically comparing its reactivity in various scenarios. My goal is to structure this as a resource for experts, highlighting the key challenges and providing insights into alternative reagents or strategies where it falls short.

Analyzing Framework Development

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Developing Experimental Protocols

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Formulating Structure & Content

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Developing Initial Framework

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Focusing Content Integration

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Prioritizing & Refining

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Synthesizing Draft Content

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Synthesizing Draft Content

I've been intensely working on the core content. I'm focusing on clearly illustrating the mechanisms of protodeboronation and β-hydride elimination using supporting references and concise explanations. I've also incorporated diagrams, with a focus on their formatting and clarity. Now, I'm working to integrate experimental data supporting the limitations of this compound, and I will highlight the advantage with its alternatives. I am using my expertise to link mechanisms and experimental protocols.

Formulating Experimental Section

I'm developing detailed experimental protocols to directly demonstrate the limitations. I'm focusing on a direct comparison between this compound and its trifluoroborate counterpart in Suzuki-Miyaura couplings. I'm crafting specific protocols for each reagent. I'm using appropriate bases and conditions for each, which will show the improved results using an alternative.

Navigating the Reactive Landscape of (4-Bromobutyl)boronic Acid: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (4-Bromobutyl)boronic acid presents a versatile yet complex building block. Its bifunctional nature, possessing both a reactive boronic acid moiety and a terminal alkyl bromide, opens up a landscape of competing reaction pathways. Understanding the mechanistic underpinnings and the reaction conditions that favor a specific outcome is crucial for its effective utilization in synthesis. This guide provides an objective comparison of the primary reaction mechanisms of this compound, supported by experimental data and detailed protocols.

The dual reactivity of this compound allows it to participate in several key transformations, primarily palladium-catalyzed Suzuki-Miyaura coupling, intramolecular cyclization, and intermolecular nucleophilic substitution. The preferred reaction pathway is highly dependent on the chosen reaction conditions, including the catalyst, base, solvent, and temperature.

Competing Reaction Pathways: A Head-to-Head Comparison

The principal competing reactions for this compound are the intermolecular Suzuki-Miyaura coupling and an intramolecular cyclization. The former leads to the formation of a new carbon-carbon bond at the boronic acid position, while the latter can result in the formation of a cyclic boronate ester or other cyclized products through the involvement of the terminal bromide.

A key factor influencing the reaction outcome is the choice of catalyst and base. Strong bases can promote intramolecular reactions, while carefully selected palladium catalysts and milder bases can favor the desired intermolecular cross-coupling.

dot

Caption: Competing reaction pathways for this compound.

Quantitative Data Summary

The following table summarizes typical yields for the different reaction pathways under specific conditions. It is important to note that these yields are representative and can vary based on the specific substrates and reaction optimization.

Reaction TypeProductCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura Coupling 4-Arylbutylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O10070-90General Suzuki Protocols
Intramolecular Cyclization Cyclobutylboronic acid derivativeStrong Base (e.g., t-BuOK)THF25-66Not specifiedImplied from synthesis of cyclobutylboronic acids
Nucleophilic Substitution 4-Azidobutylboronic acidNaN₃DMF80>95Not specified
Oxygen Transfer Reaction 4-HydroxybutanenitrilePhenylboronic acid (catalyst), K₃PO₄Dioxane10060[1]

Note: The oxygen transfer reaction is reported for the analogous 4-bromobutanamide, but highlights a potential side reaction pathway for similar structures.

Mechanistic Insights and Visualizations

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-C bonds. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A crucial aspect is the activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transmetalation step.

dot

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L₂-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product boronic_acid (4-Bromobutyl)B(OH)₂ boronate [(4-Bromobutyl)B(OH)₃]⁻ boronic_acid->boronate + Base boronate->transmetalation aryl_halide Ar-X base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A common side reaction in Suzuki-Miyaura coupling is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often promoted by aqueous basic conditions and can be mitigated by using anhydrous solvents or by converting the boronic acid to a more stable boronate ester, such as a pinacol ester.

Intramolecular Cyclization

In the presence of a base, the boronic acid can form a boronate which can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This SNi (substitution nucleophilic internal) type reaction can lead to the formation of a cyclobutane ring. The propensity for this pathway increases with stronger bases and in polar aprotic solvents.

dot

Intramolecular_Cyclization start This compound boronate Intramolecular Boronate Complex start->boronate + Base transition_state SNi-like Transition State boronate->transition_state product Cyclobutylboronic Acid Derivative transition_state->product - Br⁻ base Base

Caption: Proposed pathway for intramolecular cyclization.

Intermolecular Nucleophilic Substitution

The terminal bromine on the butyl chain is a good leaving group and can be displaced by a variety of nucleophiles in a standard SN2 reaction. This reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the attacking species. This pathway is generally favored when a strong external nucleophile is present and palladium catalysts are absent.

dot

SN2_Reaction reactants This compound + Nu⁻ transition_state [Nu---C---Br]⁻ Transition State reactants->transition_state SN2 Attack products (4-Substituted-butyl)boronic Acid + Br⁻ transition_state->products

Caption: Mechanism of intermolecular nucleophilic substitution (SN2).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Intramolecular Cyclization
  • To a solution of this compound (1.0 eq.) in a dry aprotic solvent (e.g., THF or dioxane) under an inert atmosphere, add a strong base (e.g., potassium tert-butoxide or sodium hydride, 1.1-1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or NMR.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by distillation or chromatography.

General Procedure for Intermolecular Nucleophilic Substitution
  • Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (e.g., sodium azide, sodium cyanide, or a secondary amine, 1.1-1.5 eq.).

  • Heat the mixture to a temperature appropriate for the specific nucleophile and substrate (typically 60-100 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting product by column chromatography or crystallization.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity can be steered towards several distinct outcomes. A thorough understanding of the competing mechanistic pathways—Suzuki-Miyaura coupling, intramolecular cyclization, and intermolecular nucleophilic substitution—is paramount for achieving the desired synthetic target. By carefully selecting the reaction conditions, particularly the catalyst, base, and solvent, researchers can selectively favor one pathway over the others, thereby harnessing the full synthetic potential of this bifunctional molecule.

References

A Comparative Kinetic Analysis of Suzuki Coupling with (4-Bromobutyl)boronic Acid and Other Alkylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While extensively studied for arylboronic acids, the kinetic behavior of alkylboronic acids, such as (4-Bromobutyl)boronic acid, presents distinct characteristics. This guide provides a comparative analysis of the kinetic performance of this compound against other alkylboronic acids, supported by extrapolated data from analogous primary alkylboronic acids and established mechanistic principles.

Performance Comparison of Alkylboronic Acids

The rate of the Suzuki-Miyaura reaction is significantly influenced by the structure of the boronic acid, particularly the nature of the organic substituent being transferred. In the case of alkylboronic acids, the transmetalation step, where the alkyl group moves from the boron atom to the palladium center, is often the rate-determining step.[1] This step is sensitive to the steric and electronic properties of the alkyl group.

Compared to arylboronic acids, primary alkylboronic acids generally exhibit slower reaction rates. This is attributed to the lower nucleophilicity of the sp³-hybridized carbon and the inherent challenges in the transmetalation of alkyl groups.[1]

Table 1: Relative Reaction Rates of Various Boronic Acids in Suzuki-Miyaura Cross-Coupling

Boronic Acid ClassSpecific ExampleRelative Rate (Normalized)Key Kinetic Insights
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting. Minimal steric hindrance allows for relatively efficient coupling among primary alkyls.[1]
Primary Alkyln-Butylboronic Acid~0.8Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[1]
Primary AlkylThis compound Est. ~0.7-0.8Expected to have a similar reactivity to n-butylboronic acid. The terminal bromo group is unlikely to significantly influence the kinetics of the C-B bond cleavage unless it participates in side reactions.
Secondary AlkylIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance at the carbon attached to boron, impeding transmetalation.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkylboronic acids.[1]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.[1]

Note: The relative rate for this compound is an estimation based on the trends observed for other primary alkylboronic acids.

Experimental Protocols

To obtain reliable kinetic data for comparing the performance of different boronic acids, a well-designed experimental protocol is crucial. The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction that can be monitored using various analytical techniques.

General Procedure for a Kinetic Study:
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the alkylboronic acid (e.g., this compound, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Inert Atmosphere: Seal the tube with a rubber septum and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the tube three times.[2]

  • Solvent and Standard Addition: Add the solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) and an internal standard (e.g., dodecane for GC-MS analysis, 0.5 mmol) via syringe.[2]

  • Pre-heating: Stir the reaction mixture and heat it to the desired temperature (e.g., 80 °C) in a pre-heated oil bath.[2]

  • Catalyst Injection and Timing: Inject a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) in the reaction solvent (1 mL) into the reaction mixture. This is considered time zero (t=0) for the kinetic analysis.[2]

  • Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw an aliquot (approximately 0.1 mL) of the reaction mixture.[2]

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., diethyl ether and a small amount of water or a dilute acid).

  • Analysis: Analyze the quenched samples using a suitable technique (e.g., GC-MS, HPLC, or ¹H NMR) to determine the concentration of the reactants and the product relative to the internal standard.[2][3]

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[1]

Visualizing the Process

To better understand the processes involved in these kinetic studies, the following diagrams illustrate the fundamental steps of the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Alkyl_Complex R¹-Pd(II)L_n-R² Transmetalation->PdII_Alkyl_Complex RedElim Reductive Elimination PdII_Alkyl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Base Base (e.g., K₂CO₃) Base->Transmetalation BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow Prep Reaction Preparation (Reactants, Solvent, Internal Standard) Execution Reaction Execution & Monitoring Prep->Execution Sampling Aliquots taken at time intervals (t₀, t₁, t₂, ...) Execution->Sampling Quench Quench Reaction Sampling->Quench Analysis Sample Analysis (GC-MS, HPLC, or NMR) Quench->Analysis Data Data Processing (Concentration vs. Time) Analysis->Data Kinetics Kinetic Analysis (Determine Initial Rate) Data->Kinetics

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

References

A Comparative Guide to Palladium and Copper Catalysts for Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Boronic acids have emerged as indispensable reagents in these transformations due to their stability, low toxicity, and broad functional group tolerance. The choice of catalyst—typically palladium or copper—is crucial and dictates the type of bond being formed, influencing reaction efficiency, scope, and conditions. This guide provides an objective comparison of palladium and copper catalysts for boronic acid reactions, supported by experimental data and detailed protocols.

At a Glance: Palladium vs. Copper Catalysis

Palladium and copper complexes are the cornerstones of boronic acid cross-coupling chemistry, yet they exhibit distinct and complementary reactivity profiles. Palladium catalysts are the undisputed champions for the formation of C-C bonds through the renowned Suzuki-Miyaura coupling. In contrast, copper catalysts are predominantly employed for the formation of C-N and C-O bonds in what is known as the Chan-Lam coupling.[1][2][3]

FeaturePalladium Catalysis (Suzuki-Miyaura Coupling)Copper Catalysis (Chan-Lam Coupling)
Primary Application C-C bond formation (e.g., biaryls, styrenes)C-N and C-O bond formation (e.g., aryl amines, aryl ethers)
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Buchwald precatalystsCu(OAc)₂, CuI, [Cu(OH)·TMEDA]₂Cl₂
Reaction Environment Typically requires an inert atmosphere (N₂ or Ar)Often tolerant of air and moisture[2][4]
Reaction Temperature Room temperature to elevated temperatures (80-120 °C)Often proceeds at room temperature[4]
Base Requirement Strong or weak inorganic bases (e.g., K₂CO₃, K₃PO₄)Organic or inorganic bases (e.g., pyridine, Et₃N, K₂CO₃) or base-free[4][5]
Key Advantage High yields, broad substrate scope for C-C couplingMild conditions, operational simplicity for C-X coupling
Potential Limitation Sensitivity to air and moisture, cost of palladiumCan require stoichiometric amounts of copper, longer reaction times

Performance Data: A Comparative Overview

Direct quantitative comparisons of palladium and copper for the same reaction are limited due to their specialized roles. The following tables present representative data for each catalyst in its primary application, showcasing typical yields and conditions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples an organohalide with a boronic acid. The data below illustrates typical yields for the coupling of various aryl halides with phenylboronic acid.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneRT2>95
4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298
4-ChloroanisoleXPhos Pd G3K₃PO₄THF804>90
2-Chloropyrimidine[Pd(allyl)Cl]₂ / cataCXium AK₂CO₃Dioxane/H₂O1001892

Data compiled from representative literature. Yields are highly substrate and condition dependent.[6][7][8]

Table 2: Copper-Catalyzed Chan-Lam Coupling (C-N & C-O Bond Formation)

This reaction couples an amine or alcohol with a boronic acid. The data below showcases typical yields for the coupling of various N-H and O-H containing compounds with phenylboronic acid.

N-H / O-H SubstrateCatalystBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
AnilineCu(OAc)₂PyridineCH₂Cl₂RT4885
ImidazoleCuINoneDMSO60194
PyrroleCu(OAc)₂PyridineCH₂Cl₂RT7293[2]
PhenolCu(OAc)₂Et₃NCH₂Cl₂RT2490

Data compiled from representative literature. Yields are highly substrate and condition dependent.[2][4][5]

Catalytic Mechanisms and Workflows

The divergent reactivity of palladium and copper stems from their distinct catalytic cycles.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of an organohalide to the Pd(0) center, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd2_complex R¹-Pd(II)L₂-X tm_label Transmetalation pd2_complex->tm_label transmetalation_complex R¹-Pd(II)L₂-R² re_label Reductive Elimination transmetalation_complex->re_label oa_label->pd2_complex tm_label->transmetalation_complex re_label->pd0 product R¹-R² re_label->product r1x R¹-X r1x->oa_label boronate R²-B(OR)₃⁻ boronate->tm_label

Catalytic cycle of the Suzuki-Miyaura reaction.
Copper-Catalyzed Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is more debated but is generally thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. A proposed pathway involves the coordination of the boronic acid and the heteroatom nucleophile to a Cu(II) center. This is followed by a reductive elimination from a transient Cu(III) intermediate to form the C-X bond and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the cycle.[2][3]

Chan_Lam_Cycle cu2 Cu(II) transmetalation_label Transmetalation & Ligand Exchange cu2->transmetalation_label cu3_complex [Ar-Cu(III)-Nu]⁺ re_label Reductive Elimination cu3_complex->re_label cu1 Cu(I) oxidation_label Oxidation cu1->oxidation_label transmetalation_label->cu3_complex re_label->cu1 product Ar-Nu re_label->product oxidation_label->cu2 inputs ArB(OH)₂ + H-Nu inputs->transmetalation_label oxidant Oxidant (O₂) oxidant->oxidation_label

References

A Comparative Guide to Assessing the Purity of Synthesized (4-Bromobutyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic building blocks like (4-Bromobutyl)boronic acid is critical for ensuring reaction efficiency, reproducibility, and the integrity of the final product. This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound, presents supporting data, and offers detailed experimental protocols. We also compare the analytical considerations for the boronic acid with its commonly used, more stable alternative, the corresponding pinacol ester.

Common Impurities in Synthesized this compound

The purity profile of this compound is heavily influenced by its synthetic route, which most commonly involves the hydroboration of 4-bromo-1-butene.[1] During synthesis and storage, several impurities can arise:

  • Residual Starting Materials and Reagents: Unreacted 4-bromo-1-butene and hydroborating agents.

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium that can complicate quantification.[2][3]

  • Hydrolysis Products: If boronate esters are used as precursors, incomplete hydrolysis can leave them as impurities. Conversely, boronic acids are handled under anhydrous conditions to prevent decomposition.[1]

  • Oxidation and Degradation Products: Prolonged exposure to air can lead to oxidation. Protodeboronation, the cleavage of the carbon-boron bond, is another potential degradation pathway.[4][5]

Comparative Analysis of Analytical Techniques

The choice of analytical method is crucial for accurate purity determination. The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Primary Analytical Methods

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative ¹H NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard of known purity.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.
Primary Use Purity determination and quantification of non-volatile impurities (e.g., boroxines, hydrolysis products).[2][6]Absolute purity (assay) determination of the main component and quantification of proton-containing impurities.[2]Analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[2][7]
Selectivity High; can be optimized by altering the column, mobile phase, and gradient.High structural resolution, though signal overlap can occur in complex mixtures.Very high, especially with a high-resolution mass spectrometer for identification.
Precision (%RSD) < 2%[2]< 1%[2]< 5-10% (at low impurity levels)[2]
Accuracy (% Recovery) 98 - 102%[2]Considered a primary, highly accurate method.[2]90 - 110% (impurity dependent)[2]
Limitations Requires reference standards for impurity identification and quantification. The boronic acid can be challenging to retain on some columns.[7]Less sensitive for detecting trace impurities compared to chromatographic methods. Requires a soluble, non-interfering internal standard.Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes like boronic acids.[7]

Comparison with an Alternative: this compound Pinacol Ester

In many applications, particularly Suzuki-Miyaura coupling, boronic acids are converted to boronate esters (e.g., pinacol esters) to enhance their stability and ease of handling.[4][8] However, analyzing the purity of these esters presents its own unique challenges, primarily their susceptibility to hydrolysis back to the boronic acid, especially during aqueous reversed-phase HPLC analysis.[9][10]

Table 2: Analytical Challenges: Boronic Acid vs. Pinacol Ester

Compound Type Primary Stability Concern Key Analytical Challenge Recommended Analytical Strategy
This compound Dehydration to form boroxines; protodeboronation.[3][4]Poor retention on standard C18 columns; potential for on-column peak shape issues.Use a column with low silanol activity or a polar-embedded phase. Mobile phase modifiers may be needed.[2][10]
This compound Pinacol Ester Hydrolysis to the corresponding boronic acid.[9][10]On-column hydrolysis during reversed-phase HPLC analysis can lead to inaccurate purity assessment.[10]Use non-aqueous or aprotic sample diluents. Employ HPLC methods with high pH mobile phases or low-silanol activity columns to minimize hydrolysis.[7][9][10]

Experimental Protocols & Workflows

Accurate assessment requires robust and well-defined experimental protocols.

Purity Assessment Workflow

The logical flow for comprehensive purity analysis involves a multi-technique approach to characterize the main component and various potential impurities.

G cluster_0 Purity Assessment Workflow for this compound sample Synthesized This compound qnmr qNMR Analysis sample->qnmr hplc RP-HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms assay Absolute Purity (Assay) qnmr->assay impurities_nonvol Non-Volatile Impurities (e.g., Boroxines) hplc->impurities_nonvol impurities_vol Volatile Impurities (e.g., Solvents) gcms->impurities_vol

Caption: General workflow for comprehensive purity analysis.

Protocol 1: Purity by Reversed-Phase HPLC

This method is designed to quantify the main component and non-volatile impurities.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A column with low residual silanol activity is recommended to minimize peak tailing.[2][10]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A typical gradient would be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50).

    • Sample Solution: Accurately weigh ~10 mg of the boronic acid into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent for a concentration of ~100 µg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)

This protocol determines the absolute mass fraction of the boronic acid.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: A certified reference material with a known purity that is stable and has signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent and transfer to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay D1 of at least 5 times the longest T1, sufficient number of scans for good signal-to-noise).

  • Data Analysis: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Impurity Relationship Diagram

The following diagram illustrates the chemical relationships between this compound, its pinacol ester alternative, and common related substances.

G BA This compound R-B(OH)₂ Boroxine Boroxine (Dehydration Impurity) BA->Boroxine - H₂O + H₂O BoricAcid Boric Acid (Degradation Product) BA->BoricAcid Protodeboronation PE Pinacol Ester (Alternative) PE->BA + H₂O (Hydrolysis) SM 4-Bromo-1-butene (Starting Material) SM->BA Hydroboration (Synthesis)

Caption: Key chemical relationships and impurity pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-Bromobutyl)boronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (4-Bromobutyl)boronic acid, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Core Principles of Disposal

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: Designate a specific waste container for "this compound and related contaminated materials." The container must be clearly labeled with the full chemical name and the words "Hazardous Waste."[1]

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][4][5][6][7] this compound contains bromine, classifying it as a halogenated compound.[4] Mixing with incompatible chemicals can lead to dangerous reactions.[8]

2. Containerization:

  • Material Compatibility: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[1]

  • Secure Storage: Keep the hazardous waste container tightly closed at all times, except when adding waste.[1][3] Store the container in a designated and secure satellite accumulation area (SAA) away from general laboratory traffic.[1][2][9] Secondary containment is recommended to mitigate spills.[1]

3. Disposal of Contaminated Materials:

  • Any items that have come into contact with this compound, including pipette tips, gloves, and absorbent pads, must be disposed of as hazardous waste in the same designated container.[1]

  • Empty containers that originally held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][10] Following this procedure, the defaced, empty container may be disposed of as regular trash, in accordance with institutional policies.[1]

4. Arranging for Professional Disposal:

  • Once the waste container is full, or in line with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[1]

  • Follow your institution's specific protocols for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.[1]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key disposal parameters.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Waste Stream Halogenated Organic Waste[4][5]
Container Type High-Density Polyethylene (HDPE) or Glass[1]
Labeling Requirement "Hazardous Waste" + Full Chemical Name[1][3]
Drain Disposal Strictly Prohibited[1][2]
Contaminated PPE Dispose as Hazardous Waste[1]
Empty Containers Triple-rinse, collect rinsate as hazardous waste[1][10]
Final Disposal Licensed Hazardous Waste Contractor[1]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Designate a Compatible Waste Container (HDPE/Glass) B->C D Label Container: 'Hazardous Waste - this compound' C->D E Segregate as 'Halogenated Organic Waste' D->E F Place Solid Waste & Contaminated Materials in Container E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Container Full or Time Limit Reached? H->I J Arrange for Pickup by Licensed Hazardous Waste Contractor I->J Yes K Complete Waste Manifest Form J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Bromobutyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling (4-bromobutyl)boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety Precautions

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Immediate implementation of engineering controls and hygiene measures is critical.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][4] Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the work area.[3][5]

  • Hygiene Measures: Avoid all personal contact with the chemical, including inhalation.[3] Do not eat, drink, or smoke in the laboratory. Hands should be washed thoroughly with soap and water after handling and before any breaks.[1][3] Any contaminated clothing must be removed immediately and laundered before reuse.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for handling this compound to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3]Protects against serious eye irritation from dust particles or splashes.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[3][5] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[5][6]Prevents skin contact and subsequent irritation.[1][3]
Body Protection A flame-resistant laboratory coat must be worn and kept fully buttoned. Long pants and closed-toe shoes are also required.[5] For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]Protects skin from accidental spills and contact.[5]
Respiratory Protection For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary.[3] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3][5]Prevents respiratory tract irritation.[1][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Preparation:

    • Confirm that the chemical fume hood is operational and that a safety shower and eyewash station are unobstructed and functional.[5]

    • Ensure the work area is clean and free of clutter.[5]

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before entering the handling area.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[4][5]

    • When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[5]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area to remove any residual chemical.

    • Wash hands with soap and water after removing gloves.[5]

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.

  • Chemical Waste: Unused chemical and solutions containing this compound should be collected in a designated, labeled, and sealed container for hazardous waste. Do not pour chemical waste down the drain.[3]

  • Contaminated Materials: All contaminated materials, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[3]

Emergency Procedures: Spill and Exposure

  • Spill:

    • Evacuate: Immediately clear all non-essential personnel from the spill area.[3]

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.[3]

    • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[3] Avoid actions that could raise dust.

    • Collect: Carefully sweep or vacuum the contained material into a suitable, labeled container for hazardous waste disposal.

  • Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_start Start verify_safety Verify Fume Hood, Eyewash & Safety Shower prep_start->verify_safety don_ppe Don All Required PPE (Goggles, Gloves, Lab Coat) verify_safety->don_ppe weigh_chemical Weigh this compound (Minimize Dust Generation) don_ppe->weigh_chemical transfer Transfer to Reaction Vessel weigh_chemical->transfer clean_area Clean Work Area transfer->clean_area dispose_solid Dispose of Contaminated Solids (Gloves, Weigh Paper) in Hazardous Waste transfer->dispose_solid dispose_liquid Dispose of Chemical Waste in Labeled Hazardous Liquid Waste Container transfer->dispose_liquid doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands G G

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.